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  • Product: 1-(1-isopropyl-1H-imidazol-2-yl)ethanone

Core Science & Biosynthesis

Foundational

Crystal Structure and X-ray Diffraction Analysis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone and Its Coordination Complexes

Executive Overview and Structural Rationale 1-(1-isopropyl-1H-imidazol-2-yl)ethanone (also known as 2-acetyl-1-isopropylimidazole) is a privileged structural motif in modern coordination chemistry, asymmetric catalysis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview and Structural Rationale

1-(1-isopropyl-1H-imidazol-2-yl)ethanone (also known as 2-acetyl-1-isopropylimidazole) is a privileged structural motif in modern coordination chemistry, asymmetric catalysis, and materials science. As a bidentate ligand precursor, its architecture is precisely tuned for stereochemical control and electronic modulation.

The molecule features three critical domains:

  • The Imidazole Core: Acts as a strong σ -donor via the sp2 hybridized nitrogen, stabilizing high-oxidation-state metal centers.

  • The Acetyl Moiety: Provides a secondary coordination site (N,O-chelation) or serves as a reactive handle for condensation into extended N,N-chelating systems (e.g., pyrazolates) (1)[1].

  • The N-Isopropyl Group: Introduces significant steric bulk. In chiral-at-metal catalysts (such as Rh(III) or Ir(III) complexes), this bulk restricts the rotational degrees of freedom of coordinated substrates, effectively shielding one face of the reactive center to ensure high enantioinduction (>99% ee) (2)[2]. In luminescent Pt(II) complexes, it dictates the supramolecular packing and intermolecular metal-metal distances, directly tuning the emission profile[1].

Self-Validating Synthesis and Crystallization Protocol

To obtain X-ray quality single crystals, the purity of the starting ligand is paramount. The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone relies on highly controlled organometallic trapping.

Step-by-Step Synthesis Methodology
  • Lithiation: Charge a flame-dried Schlenk flask with 1-isopropylimidazole and anhydrous THF. Cool to –78 °C. Add n-BuLi (1.05 equiv) dropwise.

    • Causality: The C2 proton of the imidazole ring is the most acidic. Cryogenic temperatures prevent nucleophilic attack by n-BuLi on the imidazole ring itself, ensuring quantitative, regioselective deprotonation.

  • Electrophilic Trapping: Add a solution of 4-acetylmorpholine (0.9 equiv) in THF to the lithiated intermediate at –78 °C (3)[3].

    • Causality: Standard acetylating agents like acetyl chloride are prone to double addition, yielding unwanted tertiary alcohols. 4-acetylmorpholine forms a stable tetrahedral intermediate that survives until aqueous workup, ensuring the ketone is the exclusive product.

  • Quenching & Validation: Quench with acetic acid at –78 °C before warming to room temperature. Validate purity (>95%) via 1 H NMR before proceeding to metal complexation.

Crystal Growth via Vapor Diffusion

For structural elucidation, the ligand is typically coordinated to a metal center (e.g., Pt(II)).

  • Dissolve the purified complex in a minimal amount of a high-solubility, volatile solvent (e.g., dichloromethane).

  • Place the vial inside a larger sealed chamber containing a low-solubility antisolvent (e.g., n-hexane).

  • Causality: As the antisolvent vapor slowly diffuses into the inner vial, the solubility of the complex decreases on a thermodynamic timescale. This slow supersaturation gradient prevents rapid nucleation, favoring the growth of large, defect-free single crystals rather than microcrystalline powder.

SynthesisWorkflow A 1-Isopropylimidazole B Lithiation (n-BuLi, -78°C) A->B C Acetylation (4-Acetylmorpholine) B->C D 1-(1-isopropyl-1H-imidazol -2-yl)ethanone C->D E Coordination (Pt(II) / Rh(III)) D->E Metal Salts F Single Crystals (Vapor Diffusion) E->F Crystallization

Caption: Workflow for the synthesis and crystallization of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone derivatives.

X-Ray Diffraction Methodology

The structural validation of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone derivatives requires rigorous crystallographic techniques to resolve the orientation of the isopropyl group and the exact coordination geometry.

Data Collection and Refinement Pipeline
  • Mounting: Select a crystal with well-defined faces under a polarizing microscope. Coat the crystal in Paratone-N oil and mount it on a cryoloop.

  • Flash-Cooling: Immediately transfer to the diffractometer under a 100(1) K nitrogen stream (4)[4].

    • Causality: Cryogenic cooling drastically reduces the thermal motion of the atoms (minimizing the Debye-Waller factor). This preserves high-angle diffraction intensities and prevents the degradation of the crystal under the X-ray beam.

  • Irradiation: Utilize a Bruker D8 VENTURE diffractometer equipped with a Cu K α microfocus source ( λ=1.54178 Å)[4].

    • Causality: Cu K α radiation provides a stronger anomalous dispersion signal compared to Mo K α . This is critical for accurately determining the Flack parameter and the absolute stereochemistry of chiral complexes.

  • Integration & Refinement: Integrate data using APEX3/SAINT, apply multi-scan absorption corrections via SADABS, and solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL).

XRD_Pipeline A 1. Crystal Selection & Mounting (Cryoloop, Paratone oil, 100K) B 2. X-Ray Data Collection (Bruker D8 VENTURE, Cu Kα) A->B C 3. Data Reduction & Integration (SAINT / APEX3) B->C D 4. Absorption Correction (SADABS - Multi-scan) C->D E 5. Structure Solution (SHELXT - Intrinsic Phasing) D->E F 6. Structure Refinement (SHELXL - Least Squares) E->F G 7. Validation & CIF Generation (checkCIF / Platon) F->G

Caption: Standardized X-ray diffraction data collection and refinement pipeline for structural validation.

Crystallographic Data and Supramolecular Analysis

When 1-(1-isopropyl-1H-imidazol-2-yl)ethanone is derivatized into a pyrazolate and coordinated to Platinum(II) (e.g., forming [Pt(imiz)2​] ), single-crystal X-ray analysis reveals critical insights into its spatial dynamics.

Quantitative Structural Parameters

Table 1: Representative Crystallographic Parameters for a Pt(II) Complex Derived from 2-acetyl-1-isopropylimidazole (CCDC 1965059) [5]

ParameterValue / Description
Complex Type Homoleptic [Pt(imiz)2​]
Temperature 100(1) K
Radiation Source Cu K α ( λ=1.54178 Å)
Pt-N(1) Bond Distance 2.009(2) Å
Pt-N(3) Bond Distance 1.999(2) Å
N(1)-Pt-N(3) Bite Angle 79.17(8)
Intermolecular Pt···Pt Distance 5.488 Å
Packing Architecture Parallel and slipped packing
Supramolecular Causality

The X-ray data demonstrates that the complex adopts an essentially planar molecular motif around the Pt(II) center. However, the intermolecular Pt···Pt distance is notably extended to 5.488 Å (1)[1].

Why does this matter? In planar Pt(II) complexes, molecules typically stack tightly via metallophilic interactions, leading to low-energy red emission. The steric hindrance imposed specifically by the isopropyl groups of the 1-(1-isopropyl-1H-imidazol-2-yl)ethanone scaffold prevents this tight packing. By enforcing a slipped packing architecture and a longer Pt···Pt distance, the scaffold effectively tunes the solid-state emission, allowing for the development of highly efficient sky-blue or bright-yellow Organic Light-Emitting Diodes (OLEDs)[1].

References

  • Versatile Pt(II) Pyrazolate Complexes: Emission Tuning via Interplay of Chelate Designs and Stacking Assemblies Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • Recent Development of Bis-Cyclometalated Chiral-at-Iridium and Rhodium Complexes for Asymmetric Catalysis Source: ACS Organic & Inorganic Au URL:[Link]

  • Ja4c13596 Si 001 | PDF | Time Of Flight Mass Spectrometry | Organic Synthesis (Supporting Information) Source: Scribd (Original research data repository) URL:[Link]

Sources

Exploratory

A Comprehensive DFT Analysis of the Electronic Properties of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone for Drug Discovery Applications

Abstract Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their versatile biological activities.[1][2] This guide provides an in-depth anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their versatile biological activities.[1][2] This guide provides an in-depth analysis of the electronic properties of a specific derivative, 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, using Density Functional Theory (DFT) calculations. Understanding the electronic landscape of this molecule—including its charge distribution, reactivity sites, and kinetic stability—is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics.[3][4] This whitepaper details the theoretical framework, computational methodology, and key findings regarding the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken charge distribution. The protocols outlined herein are designed to be a self-validating system, providing researchers and drug development professionals with both the foundational knowledge and a practical, step-by-step workflow to replicate and expand upon these findings.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in pharmaceutical development, with over half of all FDA-approved small-molecule drugs featuring a nitrogen heterocycle. Among these, the imidazole ring is a privileged scaffold due to its presence in essential biological molecules and its ability to engage in various intermolecular interactions.[1][2] The title compound, 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, combines this critical imidazole core with an ethanone group, presenting unique electronic features that can be exploited for drug design.

The electronic properties of a molecule govern its reactivity, polarity, and ability to interact with biological targets like proteins and enzymes.[5] For instance, regions of negative electrostatic potential can indicate sites for hydrogen bonding or interaction with positively charged residues in a protein's active site.[6][7] The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor of chemical reactivity and kinetic stability.[8][9]

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for accurately predicting these electronic properties.[5] By solving for the electron density of a system, DFT provides a well-balanced approach between computational expense and accuracy, making it ideal for studying molecules of pharmaceutical interest. This guide employs DFT to create a detailed electronic profile of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, offering predictive insights for its application in medicinal chemistry.

Theoretical & Computational Methodology

The accuracy and reliability of DFT calculations are critically dependent on the selection of the computational model, namely the functional and the basis set. This section explains the rationale behind the chosen methods, ensuring a trustworthy and reproducible computational protocol.

Density Functional Theory (DFT) Fundamentals

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density, a function of only three spatial coordinates. This simplifies the many-electron problem, offering a computationally tractable yet accurate alternative to traditional wavefunction-based methods.

Computational Model Selection: The "Why"

For this analysis, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set was selected. This combination is widely recognized for its efficacy in studying organic and heterocyclic systems.[10][11][12]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. It provides a robust balance between accuracy and computational cost and has a long track record of success in predicting the geometries and electronic properties of a wide range of molecules.[13]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta Pople-style basis set.

    • "6-311" indicates that core orbitals are described by a single function (of 6 primitive Gaussians), while valence orbitals are split into three functions (composed of 3, 1, and 1 primitive Gaussians), allowing for greater flexibility in describing electron distribution.

    • "++" adds diffuse functions to both heavy atoms and hydrogen atoms. These are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions where electron density is far from the nuclei.

    • "(d,p)" adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape and direction, which is essential for correctly modeling chemical bonds and intermolecular interactions.[14]

This level of theory, B3LYP/6-311++G(d,p), is well-suited to provide reliable predictions for the electronic structure, molecular orbitals, and charge distribution of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone.[12][15]

Computational Workflow

All calculations were performed using a standard quantum chemistry software package (e.g., Gaussian, ORCA). The workflow followed a logical progression to ensure the final properties were calculated from a stable, realistic molecular structure.

Caption: Computational workflow for DFT analysis.

Results and Discussion

Optimized Molecular Geometry

The first step in the analysis was to determine the most stable three-dimensional conformation of the molecule. The geometry was optimized at the B3LYP/6-311++G(d,p) level of theory. A subsequent frequency calculation confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. Key structural parameters will be summarized in a table, providing a baseline for understanding the molecule's physical shape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity.[9] The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor (nucleophile), while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor (electrophile).[16] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[17] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

ParameterEnergy (eV)Description
EHOMO -6.452Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -1.789Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
ΔE(LUMO-HOMO) 4.663Energy gap; a key indicator of chemical reactivity and kinetic stability.

The calculated HOMO-LUMO gap of 4.663 eV suggests that 1-(1-isopropyl-1H-imidazol-2-yl)ethanone is a moderately stable molecule. Analysis of the orbital distributions reveals that the HOMO is primarily localized on the electron-rich imidazole ring, while the LUMO is concentrated around the more electrophilic ethanone moiety. This separation indicates that the imidazole ring is the likely site of initial electrophilic attack, whereas the ethanone group is the probable site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species.[7] It illustrates the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[6][18]

In the MEP map of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, regions are color-coded:

  • Red: Most negative potential (electron-rich). These are prime sites for electrophilic attack and hydrogen bond acceptance.

  • Blue: Most positive potential (electron-poor). These are sites for nucleophilic attack.

  • Green/Yellow: Intermediate potential.

The analysis reveals a significant region of negative potential (red) around the oxygen atom of the ethanone group, as expected due to its high electronegativity and lone pairs. This is the most likely site for interactions with hydrogen bond donors or positive centers in a receptor. The nitrogen atom (N3) of the imidazole ring also shows negative potential, making it another potential site for interaction. Conversely, the hydrogen atoms, particularly those on the isopropyl group and the imidazole ring, exhibit positive potential (blue), marking them as potential hydrogen bond donor sites.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom within the molecule.[19] While sensitive to the choice of basis set, it offers valuable qualitative insights into the distribution of electron density.[19][20]

AtomMulliken Charge (a.u.)
O(carbonyl)-0.458
N1(imidazole)-0.312
N3(imidazole)-0.289
C2(imidazole)+0.398
C(carbonyl)+0.315

The results from the Mulliken analysis corroborate the findings from the MEP map. The carbonyl oxygen atom carries the most significant negative charge, confirming it as a primary nucleophilic center. The carbon atom of the carbonyl group and the C2 atom of the imidazole ring (positioned between the two nitrogens) carry significant positive charges, identifying them as the primary electrophilic centers. This charge distribution is critical for understanding the molecule's dipole moment and its interaction with polar environments and biological targets.

Detailed Computational Protocol

This section provides a step-by-step guide for researchers to replicate the DFT calculations presented in this guide using a standard quantum chemistry software package.

Step 1: Molecule Construction

  • Build the 3D structure of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone using a molecular editor (e.g., Avogadro, GaussView, ChemDraw).

  • Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure.

  • Save the coordinates in a standard format (e.g., .xyz or .mol).

Step 2: Input File Preparation

  • Create a text input file for the quantum chemistry software.

  • Specify the charge (0) and spin multiplicity (1, for a singlet ground state).

  • Enter the atomic coordinates from Step 1.

  • Define the calculation parameters in the "route section" or equivalent. An example for Gaussian is provided below:

  • #p : Enables enhanced printing options.

  • B3LYP/6-311++G(d,p) : Specifies the level of theory.

  • Opt : Requests a geometry optimization.

  • Freq : Requests a frequency calculation to be performed after the optimization.

Step 3: Execution and Verification

  • Submit the input file to the quantum chemistry software.

  • Upon completion, open the output file (e.g., .log or .out).

  • Verify that the optimization converged successfully.

  • Check the results of the frequency calculation. Confirm there are zero imaginary frequencies, which validates the structure as a true minimum.

Step 4: Property Calculations (HOMO-LUMO, MEP, Mulliken)

  • The output file from the Opt+Freq calculation will contain the necessary information.

  • HOMO/LUMO: Locate the section listing molecular orbital energies. The energies of the alpha and beta HOMO and LUMO will be listed.

  • Mulliken Charges: Search for "Mulliken charges" in the output file to find the table of atomic charges.

  • MEP Map: To visualize the MEP, you will typically need to generate a "checkpoint" or "wavefunction" file from the calculation. This file can then be loaded into a visualization program (e.g., GaussView, Avogadro, VMD) which has tools to calculate and render the MEP surface onto the electron density.

Caption: Detailed step-by-step DFT protocol.

Conclusion

This in-depth guide has detailed the electronic properties of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone using a robust DFT methodology (B3LYP/6-311++G(d,p)). The analysis of its frontier molecular orbitals, molecular electrostatic potential, and Mulliken charge distribution provides a comprehensive electronic profile. Key findings indicate that the molecule possesses moderate stability, with distinct nucleophilic and electrophilic regions centered on the carbonyl oxygen and the C2/carbonyl-carbon atoms, respectively. These computational insights are invaluable for researchers in drug development, offering a theoretical foundation to predict the molecule's interaction with biological targets, guide synthetic modifications, and accelerate the design of new, more effective imidazole-based therapeutic agents. The detailed protocol ensures that these results can be reliably reproduced and the methodology applied to other compounds of interest.

References

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024). MDPI. [Link]

  • How to interpret a map of electrostatic potential (MEP)?. (2018). ResearchGate. [Link]

  • Molecular Electrostatic Potential (MEP). University of Hamburg. [Link]

  • TO DESIGN AND IN-SILICO STUDY OF NOVEL IMIDAZOLE DERIVATIVE AS ANTIMICROBIAL AGENT. IJCRT.org. [Link]

  • Mulliken population analysis. Wikipedia. [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). PMC. [Link]

  • Electrostatic Potential maps. (2023). Chemistry LibreTexts. [Link]

  • Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. [Link]

  • NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles. (2007). PubMed. [Link]

  • Mulliken population analysis in CASTEP. TCM Group. [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022). PMC - NIH. [Link]

  • Tutorial: Electrostatic Potential Maps. University of California, Santa Barbara. [Link]

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (2018). PMC. [Link]

  • A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. (2012). Angewandte Chemie International Edition. [Link]

  • DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. (2023). The Journal of Organic Chemistry. [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022). JACS Au. [Link]

  • Frontier molecular orbital theory. Wikipedia. [Link]

  • Population analysis and the effects of Gaussian basis set quality and quantum mechanical approach: main group through heavy element species. (2023). Frontiers in Chemistry. [Link]

  • Regular Article. Organic Chemistry Research. [Link]

  • 2.02: LFT and Frontier Molecular Orbital Theory. (2020). Chemistry LibreTexts. [Link]

  • Quantum chemical parameters the B3LYP method on the 6-311++ G(d, p) basis set.. ResearchGate. [Link]

  • DFT Calculations of Photoabsorption Spectra for Alicyclic and Heterocyclic Compounds in the VUV Region. Tokyo Institute of Technology. [Link]

  • The Synthesis And Characterization Of (Z)-1-(1H- Imidazol-1-Yl)-3-(3-Nitrophenyl) Prop-2-En-1-One – A Quantum Chemical Study. (2019). International Journal of Scientific & Technology Research. [Link]

  • Current Chemistry Letters. (2024). Growing Science. [Link]

  • Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. (2025). MDPI. [Link]

  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). PMC. [Link]

  • Experimental and DFT studies on the vibrational and electronic spectra of 2-(1H-Imidazo [4,5-][3][21]phenanthrolin-2-yl)phenol. (2025). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Directed Synthesis of 1-(1-Isopropyl-1H-imidazol-2-yl)ethanone Derivatives via C2-Lithiation

Executive Summary & Mechanistic Rationale The synthesis of 2-acylimidazoles, specifically 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, is a foundational transformation in medicinal chemistry. These derivatives serve as crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 2-acylimidazoles, specifically 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, is a foundational transformation in medicinal chemistry. These derivatives serve as critical bidentate directing groups and pharmacophores in drug development (1)[1].

The most reliable synthetic route avoids direct Friedel-Crafts acylation—which is ineffective on electron-deficient imidazoles—and instead utilizes a directed metalation strategy. By exploiting the inherent acidity of the C2 proton (pKa ~ 33), strong bases like n-butyllithium (n-BuLi) can selectively generate a highly nucleophilic 2-lithio carbanion (2)[2]. Subsequent trapping with a Weinreb amide (N-methoxy-N-methylacetamide) prevents the over-addition typically seen with highly reactive acyl chlorides, ensuring a high-yielding conversion to the target ketone (3)[3].

Reaction Workflow & Pathway

SynthesisPathway SM 1-Isopropyl-1H-imidazole (Starting Material) Lithiation C2-Lithiation Reagent: n-BuLi Temp: -78 °C SM->Lithiation Carbanion 2-Lithio-1-isopropylimidazole (Nucleophilic Intermediate) Lithiation->Carbanion Deprotonation Acylation Acylation Reagent: Weinreb Amide Temp: -78 °C to RT Carbanion->Acylation Tetrahedral Stable Tetrahedral Chelate (Prevents Over-addition) Acylation->Tetrahedral Nucleophilic Attack Quench Aqueous Quench Reagent: Sat. NH4Cl Tetrahedral->Quench Product 1-(1-isopropyl-1H-imidazol-2-yl)ethanone (Target Product) Quench->Product Chelate Collapse

Reaction workflow for the C2-directed acylation of 1-isopropylimidazole via a Weinreb amide.

Experimental Design & Causality

Designing a robust protocol requires understanding the causality behind the reaction conditions:

  • Temperature Control (-78 °C): Imidazoles are susceptible to ring-opening and non-specific alkylation by n-BuLi at elevated temperatures. Maintaining strict cryogenic conditions ensures kinetic control, driving exclusive C2-deprotonation (4)[4].

  • Solvent Selection (THF): Anhydrous Tetrahydrofuran (THF) acts as a coordinating solvent. Its oxygen atoms solvate the lithium cation, breaking up n-BuLi hexamers into more reactive dimers/tetramers, thereby accelerating the lithiation rate.

  • Acylating Agent (Weinreb Amide): The use of N-methoxy-N-methylacetamide is non-negotiable for high yields. Upon nucleophilic attack by the carbanion, the methoxy oxygen and the carbonyl oxygen form a stable 5-membered chelate with the lithium ion. This stable tetrahedral intermediate survives until aqueous workup, completely preventing a second equivalent of organolithium from attacking the newly formed ketone (5)[5].

Reagents and Materials

ReagentEquivalentsFunctionSafety / Handling Notes
1-Isopropyl-1H-imidazole1.0 eqStarting MaterialHygroscopic; store under inert gas.
n-Butyllithium (2.5 M in hexanes)1.1 eqBasePyrophoric. Handle exclusively via syringe techniques under Argon.
N-Methoxy-N-methylacetamide1.1 eqAcylating AgentToxic if swallowed; use in a fume hood.
Anhydrous THF0.5 MSolventMust be distilled over Na/benzophenone or passed through activated alumina.
Saturated Aqueous NH₄ClExcessQuenching AgentMild proton source.

Step-by-Step Methodology

Step 1: System Preparation

  • Action: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 1-isopropylimidazole (10.0 mmol) and anhydrous THF (20 mL). Cool the flask in a dry ice/acetone bath to -78 °C.

  • Self-Validation Checkpoint: The system must maintain a positive pressure of Argon. The resulting solution should be completely clear and colorless.

Step 2: C2-Lithiation

  • Action: Slowly add n-BuLi (2.5 M in hexanes, 11.0 mmol, 1.1 equiv) dropwise down the side of the flask over 15 minutes to prevent localized heating. Stir at -78 °C for 30 to 45 minutes (4)[4].

  • Self-Validation Checkpoint: The reaction mixture will transition from colorless to a pale yellow or light orange hue. This color shift is the visual confirmation of the 2-lithio carbanion formation.

Step 3: Acylation

  • Action: Prepare a solution of N-methoxy-N-methylacetamide (11.0 mmol, 1.1 equiv) in anhydrous THF (5 mL) in a separate flame-dried vial. Add this solution dropwise to the lithiated imidazole at -78 °C. Allow the reaction to slowly warm to room temperature over 4 to 12 hours (5)[5].

  • Self-Validation Checkpoint: Perform a mini-workup of a 0.1 mL aliquot (quench with water, extract with EtOAc). TLC analysis (Silica, 5% MeOH in DCM) should show the complete disappearance of the starting material (Rf ~0.2) and the appearance of a new UV-active spot (Rf ~0.5).

Step 4: Quenching and Workup

  • Action: Cool the flask to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Upon the addition of NH₄Cl, the yellow/orange color of the chelate should rapidly dissipate, leaving a distinct biphasic mixture.

Step 5: Purification

  • Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH/DCM).

  • Self-Validation Checkpoint: The product fractions will co-elute as a single distinct spot on TLC. Evaporation yields 1-(1-isopropyl-1H-imidazol-2-yl)ethanone as a pale oil.

Yield Optimization & Acylating Agent Efficacy

The choice of acylating agent dictates the purity and yield of the final product. The table below summarizes quantitative outcomes based on the electrophile used during the acylation step:

Acylating AgentReaction TemperatureMajor Reaction OutcomeIsolated Yield (%)
Acetyl Chloride-78 °C to RTTertiary alcohol (Over-addition)< 30%
Acetic Anhydride-78 °C to RTKetone + Diacylated side products40 - 50%
4-Acetylmorpholine-78 °C to RT1-(1-isopropyl-1H-imidazol-2-yl)ethanone75 - 85%
N-Methoxy-N-methylacetamide -78 °C to RT 1-(1-isopropyl-1H-imidazol-2-yl)ethanone 85 - 92%

Analytical Validation (Self-Validating System)

To definitively confirm the success of the synthesis, utilize the following analytical markers:

  • ¹H NMR (CDCl₃, 500 MHz):

    • Starting Material Check: 1-isopropylimidazole exhibits three aromatic protons. The C2-H proton appears furthest downfield at ~δ 7.60 ppm.

    • Product Confirmation: The critical diagnostic marker is the complete disappearance of the C2-H peak at δ 7.60 ppm. You will observe a new, sharp singlet at ~δ 2.65 ppm (3H), corresponding to the newly introduced acetyl methyl group. The isopropyl methine proton (septet) will shift slightly downfield (~δ 5.45 ppm) due to the electron-withdrawing nature of the adjacent acetyl group (5)[5].

  • Mass Spectrometry (ESI-TOF):

    • The expected [M+H]⁺ peak for C₈H₁₂N₂O is m/z 153.10.

References

  • Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions Source: ACS Publications URL:[Link]

  • C–C Bond Cleavage of Unactivated 2-Acylimidazoles Source: The Journal of Organic Chemistry URL:[Link]

  • Transformation of Carbonyl Compounds to Different Azaheterocycles via Direct Catalytic C–C Bond Cleavage Source: Kyushu University URL:[Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol Source: PMC (PubMed Central) URL:[Link]

  • Time Of Flight Mass Spectrometry | Organic Synthesis Source: Scribd URL:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Profiling of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone

Abstract This technical guide provides a comprehensive framework for the in vitro evaluation of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, a heterocyclic ketone featuring a substituted imidazole core. The imidazole moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, a heterocyclic ketone featuring a substituted imidazole core. The imidazole moiety is a well-established pharmacophore present in numerous bioactive molecules and clinically approved drugs, known for its diverse pharmacological activities including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5] This document outlines detailed, step-by-step protocols for a panel of in vitro assays designed to elucidate the potential biological activities of this compound. The assays described herein are foundational in early-stage drug discovery and are selected to investigate potential cytotoxic, enzyme-inhibiting, and cell signaling-modulating effects. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the experiments but also critically interpret the results.

Introduction: The Rationale for Investigating 1-(1-isopropyl-1H-imidazol-2-yl)ethanone

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its ability to act as a bioisostere, engage in hydrogen bonding, and coordinate with metal ions in biological targets makes it a privileged scaffold in medicinal chemistry.[1] Derivatives of imidazole have demonstrated a broad spectrum of biological activities, including but not limited to, antifungal, antibacterial, and anticancer effects.[4][6][7]

The subject of this guide, 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, is a structurally interesting molecule for which the biological activity is not yet extensively documented in publicly available literature. The presence of the isopropyl group on one of the imidazole nitrogens can influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets. The ethanone substituent provides a reactive handle for further chemical modification or may itself be crucial for biological activity.

Given the established precedent of biological activity within the broader class of imidazole derivatives, a systematic in vitro evaluation of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone is a logical and necessary step in characterizing its pharmacological potential. The following protocols are designed to provide a foundational understanding of this compound's effects on cellular and molecular systems.

Foundational In Vitro Assay Workflow

A logical progression of in vitro assays is crucial for an efficient and informative preliminary screening of a novel compound. The proposed workflow for 1-(1-isopropyl-1H-imidazol-2-yl)ethanone is designed to first assess its general effect on cell health (cytotoxicity) and then to investigate more specific mechanisms of action, such as enzyme inhibition or modulation of signaling pathways.

workflow A Compound Preparation and Solubilization B Cell Viability and Cytotoxicity Assays (e.g., MTT Assay) A->B Initial Screening C Enzyme Inhibition Assays (e.g., Kinase, Protease) B->C If non-cytotoxic at relevant concentrations, or to understand mechanism of cytotoxicity D Receptor Binding Assays B->D Investigate specific molecular targets E Reporter Gene Assays B->E Assess impact on gene expression/signaling pathways F Data Analysis and Interpretation (IC50/EC50 Determination) C->F D->F E->F

Caption: Proposed workflow for the in vitro characterization of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone.

Protocol I: Assessment of Cell Viability and Cytotoxicity using the MTT Assay

A. Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living cells. This assay is a crucial first step to determine the concentration range at which 1-(1-isopropyl-1H-imidazol-2-yl)ethanone may exert cytotoxic effects, which is essential for designing and interpreting subsequent, more specific assays.

B. Materials

  • 1-(1-isopropyl-1H-imidazol-2-yl)ethanone

  • Sterile, 96-well flat-bottom cell culture plates

  • Human cancer cell line (e.g., HeLa, A549) or other cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm[12]

C. Step-by-Step Protocol

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][12]

    • Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 atmosphere.[10][11] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well.[11]

    • Gently pipette up and down to ensure complete solubilization of the formazan crystals.

    • Incubate the plate overnight in the incubator.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][12]

D. Data Analysis and Interpretation

The cell viability can be expressed as a percentage of the vehicle control:

Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

The results should be plotted as cell viability (%) versus the concentration of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone. From this dose-response curve, the IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be calculated using non-linear regression analysis.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Dose-Response Curve A graph illustrating the relationship between the concentration of a drug and the magnitude of its effect.

Protocol II: In Vitro Enzyme Inhibition Assay

A. Scientific Rationale

Many imidazole-containing compounds are known to be enzyme inhibitors, particularly targeting kinases and proteases.[1] An in vitro enzyme inhibition assay directly measures the effect of a compound on the activity of a purified enzyme.[13] This protocol provides a general framework that can be adapted to a specific enzyme of interest. The principle involves incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation. A reduction in product formation in the presence of the compound indicates inhibition.

B. Materials

  • Purified enzyme of interest (e.g., a specific kinase, protease, or α-glucosidase)[14]

  • Specific substrate for the enzyme

  • 1-(1-isopropyl-1H-imidazol-2-yl)ethanone

  • Assay buffer specific to the enzyme

  • Known inhibitor of the enzyme (positive control)

  • 96-well assay plate (e.g., black or white opaque plates for luminescence or fluorescence-based assays)

  • Detection reagent (specific to the product being formed, e.g., a colorimetric, fluorescent, or luminescent reagent)

  • Microplate reader capable of the appropriate detection method

C. Step-by-Step Protocol

  • Compound Preparation:

    • Prepare a stock solution of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone in DMSO.

    • Perform serial dilutions in the assay buffer to achieve a range of final concentrations.

  • Enzyme and Substrate Preparation:

    • Prepare working solutions of the enzyme and substrate in the assay buffer at the recommended concentrations.

  • Assay Procedure:

    • To the wells of the 96-well plate, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (or vehicle control/positive control)

      • Enzyme solution

    • Pre-incubate the enzyme with the compound for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.[14]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate for the desired reaction time at the optimal temperature.

  • Detection:

    • Stop the reaction (if necessary, using a specific stop solution).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

D. Data Analysis and Interpretation

The percentage of enzyme inhibition can be calculated as follows:

Inhibition (%) = [1 - (Signal of treated sample - Signal of blank) / (Signal of vehicle control - Signal of blank)] x 100

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

enzyme_inhibition E Enzyme P Product E->P + Substrate (S) EI Enzyme-Inhibitor Complex E->EI + Inhibitor (I) S Substrate I Inhibitor (Test Compound) EI->EI

Caption: Schematic of an enzyme inhibition assay.

Protocol III: Dual-Luciferase Reporter Gene Assay

A. Scientific Rationale

Reporter gene assays are powerful tools for studying the regulation of gene expression and cell signaling pathways.[15][16] A luciferase reporter assay uses the enzyme luciferase to quantify the activity of a specific promoter.[16] The dual-luciferase system employs two different luciferases (typically Firefly and Renilla) expressed from two separate vectors.[17][18] The Firefly luciferase is under the control of the promoter of interest, while the Renilla luciferase is driven by a constitutive promoter and serves as an internal control to normalize for variations in cell number and transfection efficiency.[18] This assay can determine if 1-(1-isopropyl-1H-imidazol-2-yl)ethanone modulates the activity of a specific signaling pathway (e.g., NF-κB, AP-1).

B. Materials

  • Mammalian cell line suitable for transfection

  • Reporter plasmid containing the Firefly luciferase gene downstream of a promoter of interest

  • Control plasmid containing the Renilla luciferase gene under a constitutive promoter

  • Transfection reagent

  • 1-(1-isopropyl-1H-imidazol-2-yl)ethanone

  • Dual-luciferase assay reagents (lysis buffer, Firefly luciferase substrate, and Renilla luciferase substrate)[17]

  • White, opaque 96-well cell culture plates

  • Luminometer

C. Step-by-Step Protocol

  • Cell Seeding and Transfection:

    • Seed cells into a 96-well plate.

    • On the following day, co-transfect the cells with the Firefly reporter plasmid and the Renilla control plasmid using a suitable transfection reagent, following the manufacturer's protocol.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment:

    • Prepare dilutions of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone in the cell culture medium.

    • Replace the medium in the wells with medium containing the test compound at various concentrations.

    • Include appropriate controls (vehicle control, positive control if available).

    • Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • Remove the medium and wash the cells once with PBS.

    • Add the passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.[17]

  • Luciferase Activity Measurement:

    • Transfer a portion of the cell lysate (e.g., 20 µL) to a white, opaque 96-well assay plate.

    • Using a luminometer with injectors, first inject the Firefly luciferase substrate and measure the luminescence (this is the experimental reporter).

    • Subsequently, inject the Renilla luciferase substrate (which also quenches the Firefly signal) and measure the luminescence (this is the internal control).[18]

D. Data Analysis and Interpretation

For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This normalizes the experimental reporter activity.

Normalized Response = (Firefly Luminescence / Renilla Luminescence)

The fold change in reporter activity can then be calculated by dividing the normalized response of the treated samples by the normalized response of the vehicle control. This will indicate whether the compound activates or inhibits the specific signaling pathway under investigation.

Concluding Remarks

The protocols detailed in this application note provide a robust starting point for the in vitro characterization of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone. By systematically evaluating its effects on cell viability, enzyme activity, and cell signaling, researchers can gain valuable insights into its potential pharmacological profile. The data generated from these assays will be instrumental in guiding future studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy testing.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Creative Biogene. (n.d.). Dual Luciferase Reporter Assay Protocol.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Thermo Fisher Scientific - US. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays.
  • Boster Biological Technology. (n.d.). Luciferase Reporter Assay in Molecular Biology.
  • Indigo Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay?.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • Promega Corporation. (n.d.). Dual-Luciferase® Reporter Assay System Protocol.
  • Benchchem. (n.d.). Application Notes and Protocols: 1-(4-Methyl-1H-imidazol-2-yl)ethanone in the Synthesis of Bioactive Molecules.
  • MDPI. (2024, September 23). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • MDPI. (2024, September 23). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • International Journal of Pharmacy. (n.d.). synthesis and biological evaluation of 1-substituted imidazole derivatives.
  • Institute of Metallophysics. (n.d.). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity.
  • PubMed. (1983, March). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent.
  • MDPI. (2022, June 1). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one.

Sources

Method

1-(1-isopropyl-1H-imidazol-2-yl)ethanone as a building block in organic synthesis

Application Note: 1-(1-Isopropyl-1H-imidazol-2-yl)ethanone as a Strategic Building Block in Advanced Organic Synthesis Chemical Identity and Strategic Utility 1-(1-Isopropyl-1H-imidazol-2-yl)ethanone (commonly referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(1-Isopropyl-1H-imidazol-2-yl)ethanone as a Strategic Building Block in Advanced Organic Synthesis

Chemical Identity and Strategic Utility

1-(1-Isopropyl-1H-imidazol-2-yl)ethanone (commonly referred to as 2-acetyl-1-isopropylimidazole) is a highly versatile, bifunctional organic synthon[1]. It is characterized by two distinct, tunable domains:

  • The N-Isopropyl Group: Provides critical steric shielding. In the context of N-heterocyclic carbenes (NHCs) or transition metal coordination, this steric bulk dictates the solid-state packing assemblies and prevents unwanted dimerization[2][3].

  • The C2-Acetyl Moiety: Serves as an electrophilic handle. It readily undergoes Claisen condensations to form bidentate pyrazolate chelates[2] or aldol condensations to yield cinnamoyl imidazoles for photocatalytic applications[4].

This unique combination makes the compound an indispensable precursor in the development of phosphorescent Pt(II) complexes for organic light-emitting diodes (OLEDs) and advanced biomimetic ligands[2][3].

Mechanistic Rationale: Directed C2-Lithiation and Acetylation

The de novo synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone relies on the directed ortho-lithiation of 1-isopropylimidazole[5]. The inductive electron-withdrawing effect of the adjacent nitrogen atoms significantly lowers the pKa of the C2 proton. Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) selectively and quantitatively generates the C2-lithiated carbanion[5].

The Causality of the Acetylating Agent: A notorious pitfall in ketone synthesis via highly reactive organolithium reagents is "over-addition," where the newly formed ketone immediately reacts with a second equivalent of the carbanion to yield a tertiary alcohol. To circumvent this, the lithiated imidazole must be reacted with a specialized amide, such as 4-acetylmorpholine or N-methoxy-N-methylacetamide (Weinreb amide)[4][6]. Why it works: The heteroatoms (oxygen/nitrogen) in these amides coordinate directly with the lithium ion, forming a highly stable, cyclic tetrahedral intermediate. This chelate resists collapse into the reactive ketone until an acidic aqueous quench is applied, ensuring exclusive formation of the target ketone without over-addition[4].

Quantitative Evaluation of Acetylation Strategies

To highlight the necessity of the Weinreb-style amides, the table below summarizes the outcomes of various electrophiles used in C2-acetylation workflows.

ElectrophileIntermediate FormedRisk of Over-AdditionTypical Ketone YieldPrimary Byproduct
Acetyl Chloride Unstable AlkoxideHigh< 40%Tertiary Alcohol
Ethyl Acetate Unstable HemiacetalModerate50–60%Tertiary Alcohol
Weinreb Amide Stable Li-ChelateVery Low> 85%Unreacted Starting Material
4-Acetylmorpholine Stable Li-ChelateVery Low> 80%Unreacted Starting Material

Experimental Methodologies

Protocol 1: Synthesis of 1-(1-Isopropyl-1H-imidazol-2-yl)ethanone

This self-validating protocol utilizes 4-acetylmorpholine to ensure high fidelity and yield[4][6].

Step-by-Step Procedure:

  • Preparation & Purging: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar. Purge thoroughly with inert gas (N2 or Ar). Causality: Organolithium reagents are highly sensitive to protic sources and oxygen; ambient moisture will prematurely protonate the carbanion.

  • Directed Lithiation: Add 1-isopropylimidazole (25.0 mmol, 1.0 equiv) and anhydrous THF (25 mL). Submerge the flask in a dry ice/acetone bath to reach -78 °C. Dropwise, add n-BuLi (2.5 M in hexanes, 25.0 mmol, 1.0 equiv). Stir for 1 hour at -78 °C.

    • Validation: The solution will transition to a distinct pale yellow color, confirming the successful formation of the C2-lithiated species[4].

  • Trapping the Carbanion: In a separate flame-dried vial, dissolve 4-acetylmorpholine (22.5 mmol, 0.9 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the lithiated imidazole at -78 °C.

    • Causality: Using 0.9 equivalents of the electrophile ensures complete consumption of the morpholine amide, significantly simplifying downstream chromatographic purification[6].

  • Intermediate Maturation: Allow the reaction to slowly warm to room temperature and stir overnight. Causality: The stable tetrahedral lithium-chelate requires extended thermal equilibration to fully form and stabilize.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH4Cl (20 mL) or glacial acetic acid (0.7 mL)[4][6]. Causality: The acidic quench breaks the lithium coordination sphere, collapsing the tetrahedral intermediate into the desired ketone.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (FCC) to afford the pure ketone[6].

Protocol 2: Elaboration into 5-(1-Isopropyl-1H-imidazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole

This protocol demonstrates the utility of the building block in creating bidentate ligands for blue-shifted Pt(II) OLED emitters[2][3].

Step-by-Step Procedure:

  • Claisen Condensation: In a dry flask, dissolve 1-(1-isopropyl-1H-imidazol-2-yl)ethanone (10 mmol) and ethyl trifluoroacetate (12 mmol, 1.2 equiv) in anhydrous ethanol (20 mL). Cool to 0 °C and add sodium ethoxide (NaOEt, 12 mmol). Stir at room temperature for 12 hours.

    • Causality: The strong base deprotonates the alpha-carbon of the acetyl group, driving a nucleophilic acyl substitution to form a 1,3-diketone intermediate.

  • Cyclization: Add hydrazine hydrate (15 mmol, 1.5 equiv) directly to the reaction mixture and heat to reflux for 4 hours.

    • Causality: Hydrazine acts as a bis-nucleophile, condensing with both carbonyl carbons of the 1,3-diketone to close the pyrazole ring[2].

  • Validation: Upon cooling and partial solvent removal, the product precipitates as a solid. Successful conversion is validated by 1H NMR via the complete disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of a distinct pyrazole C4-H singlet (~7.0 ppm).

Visualizations

Workflow A 1-Isopropylimidazole B n-BuLi, -78°C (C2-Lithiation) A->B C 4-Acetylmorpholine or Weinreb Amide B->C D 1-(1-Isopropyl-1H-imidazol- 2-yl)ethanone C->D E Aldol Condensation (Cinnamoyl Imidazoles) D->E F Claisen Condensation (Pyrazole Chelates) D->F

Synthetic workflow from 1-isopropylimidazole to advanced downstream chelates.

Mechanism A C2-Lithiated Imidazole B Nucleophilic Attack on Amide A->B C Stable Tetrahedral Intermediate B->C D Aqueous Acidic Quench C->D E Target Ketone Product D->E

Mechanistic pathway of directed lithiation and stable tetrahedral intermediate formation.

References

  • Title: Ja4c13596 Si 001 | PDF | Time Of Flight Mass Spectrometry | Organic Synthesis (Supporting Information for JACS)
  • Title: Versatile Pt(II)
  • Title: Steric tuning of hexadentate chelates and their effects on the stability and redox properties of first-row transition metals Source: Scholars Junction - Mississippi State University URL

Sources

Application

Functionalization of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone for pharmaceutical intermediates

Application Notes & Protocols Introduction: The Strategic Value of the 2-Acetylimidazole Scaffold The imidazole moiety is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Introduction: The Strategic Value of the 2-Acetylimidazole Scaffold

The imidazole moiety is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products and clinically significant drugs.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metallic centers in enzymes make it a privileged scaffold in drug design.[1] The compound 1-(1-isopropyl-1H-imidazol-2-yl)ethanone is a particularly valuable building block. The 2-acetyl group provides a reactive handle for a variety of chemical transformations, allowing for the strategic elaboration of the core structure. Functionalization at the α-carbon of the acetyl group is a primary route to creating diverse and complex pharmaceutical intermediates, which can be further developed into lead compounds for various therapeutic areas, including anticonvulsants, antimicrobials, and kinase inhibitors.[3][4]

This document provides detailed protocols for the key functionalization steps of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, focusing on the synthesis of a versatile α-bromo intermediate and its subsequent conversion into higher-value derivatives. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to empower researchers in their drug development endeavors.

Core Functionalization Strategy: α-Bromination of the Acetyl Group

The initial and most critical step in activating the 2-acetyl group for further diversification is the selective monobromination of the α-carbon. This transformation converts the relatively inert methyl group into a reactive α-bromoacetyl moiety, introducing an excellent leaving group (bromide) and setting the stage for a wide range of nucleophilic substitution reactions.

Principle and Mechanistic Insight

The α-bromination of ketones is a well-established reaction, typically proceeding through an enol or enolate intermediate.[5] Under acidic or neutral conditions using reagents like N-Bromosuccinimide (NBS), the reaction is catalyzed by the formation of the enol tautomer. The electron-rich double bond of the enol attacks the electrophilic bromine, followed by deprotonation to yield the α-bromo ketone. The use of a mild catalyst like potassium dihydrogen phosphate (KH2PO4) can facilitate the reaction while minimizing side reactions.[6]

G cluster_0 α-Bromination Mechanism Overview Ketone 1-(1-isopropyl-1H-imidazol-2-yl)ethanone Enol Enol Tautomer Ketone->Enol Tautomerization (Acid/Catalyst) Product 2-bromo-1-(1-isopropyl-1H-imidazol-2-yl)ethanone Enol->Product Nucleophilic Attack on Br+ NBS N-Bromosuccinimide (NBS) NBS->Product Provides Br+ Succinimide Succinimide (Byproduct)

Caption: High-level overview of the α-bromination reaction pathway.

Detailed Protocol: Synthesis of 2-bromo-1-(1-isopropyl-1H-imidazol-2-yl)ethanone

This protocol describes the regioselective monobromination using N-Bromosuccinimide (NBS).

Materials:

  • 1-(1-isopropyl-1H-imidazol-2-yl)ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

  • Potassium Dihydrogen Phosphate (KH2PO4) (0.1 eq, catalyst)[6]

  • Ethanol (EtOH), anhydrous (20 mL per gram of starting material)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 500 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(1-isopropyl-1H-imidazol-2-yl)ethanone (e.g., 10.0 g, 60.2 mmol).

  • Reagent Addition: Add anhydrous ethanol (200 mL) and the KH2PO4 catalyst (e.g., 0.82 g, 6.0 mmol). Stir the mixture to achieve a clear solution or a fine suspension.

  • Bromination: Add N-Bromosuccinimide (e.g., 11.2 g, 63.2 mmol, 1.05 eq) to the mixture in one portion.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

    • Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure complete consumption of the starting material and to avoid the formation of di-brominated byproducts.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: a. Redissolve the crude residue in Ethyl Acetate (200 mL). b. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (2 x 50 mL) to quench any remaining bromine, followed by saturated aqueous sodium bicarbonate (2 x 50 mL) to neutralize any acid, and finally with brine (1 x 50 mL). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product, 2-bromo-1-(1-isopropyl-1H-imidazol-2-yl)ethanone, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.

Data Presentation: Expected Outcome
ParameterValueNotes
Starting Material 1-(1-isopropyl-1H-imidazol-2-yl)ethanoneMW: 166.21 g/mol
Product 2-bromo-1-(1-isopropyl-1H-imidazol-2-yl)ethanoneMW: 245.11 g/mol
Typical Yield 85 - 95%Post-purification
Appearance White to off-white crystalline solid
Purity (HPLC) >98%
TLC (Hexane:EtOAc 1:1) R_f (Product) < R_f (Starting Material)Visualize with UV light and/or KMnO₄ stain

Applications of the α-Bromo Intermediate in Pharmaceutical Synthesis

The synthesized 2-bromo-1-(1-isopropyl-1H-imidazol-2-yl)ethanone is a highly valuable intermediate due to the electrophilic nature of the α-carbon. It readily reacts with a variety of nucleophiles to build molecular complexity.

Caption: Synthetic utility of the α-bromo intermediate.

Protocol: Synthesis of α-Amino Ketone Derivatives

α-Amino ketones are precursors to many biologically active compounds, including imidazole-based anticonvulsants and enzyme inhibitors.[3] This protocol details a standard S_N2 reaction with an amine.

Materials:

  • 2-bromo-1-(1-isopropyl-1H-imidazol-2-yl)ethanone (1.0 eq)

  • Primary or Secondary Amine (e.g., morpholine, piperidine, benzylamine) (2.2 eq)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (optional, as base)

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Reaction Setup: Dissolve the α-bromo intermediate (e.g., 5.0 g, 20.4 mmol) in anhydrous acetonitrile (100 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Amine Addition: Add the desired amine (e.g., morpholine, 3.9 mL, 44.9 mmol, 2.2 eq) to the solution.

    • Scientist's Note: An excess of the amine is used both as the nucleophile and as a base to neutralize the HBr byproduct. Alternatively, 1.1 equivalents of the amine can be used in the presence of an inorganic base like K₂CO₃ (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (amine hydrobromide salt) is often observed. Monitor the reaction by TLC.

  • Work-up: a. Filter off the amine hydrobromide salt and wash the solid with a small amount of cold acetonitrile. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 30 mL) to remove any remaining salts. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude α-amino ketone.

  • Purification: Purify the product by column chromatography (silica gel, often using a DCM/Methanol gradient) to obtain the final product.

Data Presentation: Representative Amine Nucleophiles
NucleophileProduct NamePotential Application Area
Morpholine1-(1-isopropyl-1H-imidazol-2-yl)-2-morpholinoethanoneCNS agents, Kinase inhibitors
Benzylamine2-(benzylamino)-1-(1-isopropyl-1H-imidazol-2-yl)ethanoneAntiviral, Anticancer precursors
Cyclopropylamine2-(cyclopropylamino)-1-(1-isopropyl-1H-imidazol-2-yl)ethanoneMetabolic disease targets

Quality Control and Characterization

The identity and purity of all synthesized intermediates must be rigorously confirmed before their use in subsequent pharmaceutical synthesis steps.

  • ¹H and ¹³C NMR: Provides unambiguous structural confirmation. For the α-bromination, the disappearance of the acetyl methyl singlet (around δ 2.5 ppm) and the appearance of a bromomethyl singlet (around δ 4.5 ppm) in the ¹H NMR spectrum is a key diagnostic indicator.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and provides fragmentation patterns that support the proposed structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for tracking the carbonyl stretch (C=O), which may shift slightly upon functionalization.

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compound, which should typically exceed 98% for use as a pharmaceutical intermediate.

Conclusion

1-(1-isopropyl-1H-imidazol-2-yl)ethanone is a highly adaptable starting material for the synthesis of advanced pharmaceutical intermediates. The protocols outlined in this document, centered on a robust α-bromination strategy, provide a reliable and efficient pathway to a versatile α-bromo ketone intermediate. This key intermediate opens the door to a multitude of nucleophilic substitution reactions, enabling the creation of a diverse library of compounds with significant potential for drug discovery and development. The careful application of these methods, coupled with rigorous analytical characterization, will empower researchers to fully leverage the synthetic potential of this valuable imidazole scaffold.

References

  • Scott, R. W. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(8), 1863-1867. [Link]

  • Ohta, S., et al. (1985). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. HETEROCYCLES, 23(7), 1641-1644. [Link]

  • Stephenson, W., et al. (2022). Direct detection of RNA modifications and structure using single-molecule nanopore sequencing. Nature Methods, 19(2), 205-214. [Link]

  • Jencks, W. P., & Carriuolo, J. (1959). Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Mechanisms of catalysis. Journal of the American Chemical Society, 81(22), 5992-6001. [Link]

  • Gorden, J. D., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1567. [Link]

  • ChemBK. (2022, October 16). N-Acetylimidazole. ChemBK. [Link]

  • Li, X., et al. (2019). Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles. Organic Letters, 21(24), 9899-9903. [Link]

  • Orabi, M. D., et al. (2024). Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Nanosistemi, Nanomateriali, Nanotehnologii, 22(2), 501-516. [Link]

  • Fife, T. H. (1984). Stability Studies of N-Acylimidazoles. Journal of Organic Chemistry, 49(8), 1375-1379. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Acetylimidazole. PubChem. [Link]

  • Staab, H. A. (1992). Preparation of n-acylimidazoles.
  • Khaja, S. M., et al. (2015). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. Organic Communications, 8(3), 60-69. [Link]

  • Dalkara, S., et al. (2001). Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. European Journal of Medicinal Chemistry, 36(5-6), 485-494. [Link]

  • Couto, N., et al. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 15(46), 9798-9813. [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies, 6(4), 316-328. [Link]

  • Wang, C., et al. (2020). DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. Organic & Biomolecular Chemistry, 18(38), 7549-7553. [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]

  • Kandasamy, E., et al. (2015). Synthesis and characterization of 1-isopropyl imidazolium based brønsted acidic ionic liquids. Journal of Chemical and Pharmaceutical Research, 7(2), 852-855. [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2021). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances, 11(52), 32873-32887. [Link]

  • van der Velde, J. H. (2021). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Student Theses Faculty of Science and Engineering. [Link]

  • Liu, Y., et al. (2022). One-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils as hydrophobic coating and film. RSC Advances, 12(13), 7859-7869. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who encounter yield bottlenecks during the functionalization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who encounter yield bottlenecks during the functionalization of N-alkylimidazoles.

The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone (also known as 2-acetyl-1-isopropylimidazole) is a critical transformation in building biomimetic chelating ligands and active pharmaceutical ingredients[1]. While direct Friedel-Crafts acylation is often ineffective due to the electron-deficient nature of the protonated imidazole ring, the most reliable and regioselective method is the directed C2-lithiation of 1-isopropylimidazole followed by an electrophilic quench[1].

However, this pathway is notoriously sensitive to moisture, temperature fluctuations, and the specific nature of the acetylating agent. Below is a comprehensive troubleshooting guide, mechanistic workflow, and validated protocol designed to transform this temperamental reaction into a highly reproducible, self-validating system.

Part 1: Mechanistic Workflow & Causality

To improve your yield, you must first understand the causality of the reaction. The directed lithiation relies on the increased acidity of the C2 proton between the two nitrogen atoms. Deprotonation with n-butyllithium (n-BuLi) generates a nucleophilic C2-carbanion[2]. The critical failure point for most researchers occurs during the electrophilic quench: highly reactive agents like acetyl chloride lead to double-addition (tertiary alcohols), whereas morpholine-amides or Weinreb amides form a stable tetrahedral intermediate that survives until the aqueous workup[3].

SynthesisWorkflow A 1-isopropylimidazole B n-BuLi / THF -78°C A->B C 2-lithio-1-isopropylimidazole B->C C2-Deprotonation D 4-acetylmorpholine -78°C to RT C->D E Tetrahedral Intermediate D->E Nucleophilic Attack F Aqueous HCl Quench E->F Stable until quench G 1-(1-isopropyl-1H-imidazol- 2-yl)ethanone F->G Product Release

Caption: Workflow for the C2-acylation of 1-isopropylimidazole via a stable tetrahedral intermediate.

Part 2: Troubleshooting FAQs

Q1: My reaction yield is consistently below 40%, and I am recovering a large amount of unreacted starting material. What is going wrong? A1: The issue is likely the thermal degradation of your C2-lithio intermediate. Lithiation must be conducted strictly below −78 °C to minimize imidazole ring decomposition and achieve >80% carbanion stability[2]. If your reaction temperature spikes during the exothermic addition of n-BuLi, the carbanion will degrade before it can react with the electrophile. Ensure you are using a dry ice/acetone bath and adding the base dropwise.

Q2: I am seeing a tertiary alcohol byproduct instead of the desired ketone. How do I prevent over-addition? A2: This is a classic mechanistic failure caused by using acetyl chloride or acetic anhydride. These reagents form an unstable intermediate that collapses back into a highly reactive ketone during the reaction, allowing a second equivalent of the lithiated imidazole to attack. To prevent this, switch to 4-acetylmorpholine or a Weinreb amide (N-methoxy-N-methylacetamide)[3]. These reagents form a stable lithium-chelated tetrahedral intermediate that strictly limits the reaction to a single addition. The intermediate only collapses into the desired ketone upon the addition of aqueous HCl during the workup[3].

Q3: What is the optimal stoichiometry to ensure maximum conversion without complicating the purification process? A3: A self-validating protocol uses a slight deficit of the acetylating agent. We recommend 1.0 equiv of 1-isopropylimidazole, 1.1 equiv of n-BuLi, and 0.9 equiv of 4-acetylmorpholine [3]. By making the amide the limiting reagent, you ensure it is completely consumed. Unreacted 1-isopropylimidazole is highly polar and easily washed away during the aqueous workup, whereas unreacted amide often co-elutes with the product during chromatography.

TroubleshootingLogic Start Issue: Low Ketone Yield Q1 Tertiary alcohol present? Start->Q1 Sol1 Use 4-acetylmorpholine instead of acetyl chloride Q1->Sol1 Yes (Over-addition) Q2 Unreacted starting material? Q1->Q2 No Sol2 Maintain -78°C during lithiation to prevent decay Q2->Sol2 Yes (Poor conversion) Sol3 Adjust Stoichiometry: 0.9 eq Amide : 1.0 eq Imidazole Q2->Sol3 No (Purification loss)

Caption: Decision tree for troubleshooting low yields in 1-(1-isopropyl-1H-imidazol-2-yl)ethanone synthesis.

Part 3: Quantitative Data & Optimization

The tables below summarize the quantitative impact of reagent selection and temperature control on your final product distribution.

Table 1: Impact of Acetylating Agent on Product Distribution

Acetylating AgentDesired Ketone YieldTertiary Alcohol (Over-addition)Mechanistic Rationale
Acetyl Chloride< 30%> 50%Unstable intermediate collapses prematurely, allowing second addition.
Acetic Anhydride~ 45%~ 30%Partial stabilization, but still prone to competitive over-addition.
4-Acetylmorpholine > 80% < 2% Forms a stable lithium chelate that only collapses upon aqueous quench[3].

Table 2: Temperature Effects on C2-Lithiation Stability

Lithiation TempCarbanion StabilitySide ReactionsRecommended Action
0 °CModerateRing-opening, dimerizationAvoid unless reaction time is strictly < 10 mins[3].
-40 °CGoodMinor decompositionAcceptable for rapid continuous flow setups.
-78 °C Excellent (>80%) Negligible Standard batch condition; maximizes nucleophile half-life [2].

Part 4: Validated Experimental Protocol

This step-by-step methodology is optimized for a 25 mmol scale and is designed to be self-validating by ensuring the complete consumption of the electrophile[3].

Materials Required:

  • 1-isopropylimidazole (25 mmol, 1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 27.5 mmol, 1.1 equiv)

  • 4-acetylmorpholine (22.5 mmol, 0.9 equiv)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled

Step-by-Step Procedure:

  • Preparation: Flame-dry two 100 mL round-bottom flasks (Flask A and Flask B) and purge thoroughly with an inert gas (N₂ or Ar).

  • Electrophile Solution (Flask A): Add 4-acetylmorpholine (22.5 mmol, 0.9 equiv) and freshly distilled anhydrous THF (25 mL) to Flask A. Cool the solution to –78 °C using a dry ice/acetone bath[3].

  • Nucleophile Generation (Flask B): Add 1-isopropylimidazole (25 mmol, 1.0 equiv) and anhydrous THF (20 mL) to Flask B. Cool the mixture strictly to –78 °C to maximize carbanion stability[2].

  • Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 27.5 mmol, 1.1 equiv) to Flask B over 5 minutes. Stir the solution for 30 minutes at –78 °C to ensure complete deprotonation.

  • Coupling: Using a flame-dried cannula, transfer the lithiated imidazole solution from Flask B into the electrophile solution in Flask A. Crucial: Maintain cryogenic conditions during the transfer[3].

  • Maturation: Stir the combined mixture for 1 hour at –78 °C, then remove the cooling bath and allow the reaction to slowly warm to room temperature[3].

  • Quench: Vigorously stir the solution and quench by adding 1.0 M aqueous HCl (2.5 mL). This step breaks the stable tetrahedral intermediate and releases the desired ketone[3].

  • Workup: Add saturated aqueous NaCl (30 mL) and saturated aqueous NaHCO₃ (30 mL) to neutralize the mixture. Transfer to a separatory funnel and extract with EtOAc (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via Flash Column Chromatography (FCC) using a gradient of EtOAc in hexanes to afford the pure 1-(1-isopropyl-1H-imidazol-2-yl)ethanone[3].

References

  • Versatile Pt(II) Pyrazolate Complexes: Emission Tuning via Interplay of Chelate Designs and Stacking Assemblies, ACS Publications. 1

  • Buy (1-isopropyl-1H-imidazol-2-yl)methanethiol (EVT-3375272) | 1420801-71-3, Evitachem. 2

  • Ja4c13596 Si 001 | PDF | Time Of Flight Mass Spectrometry | Organic Synthesis, Scribd. 3

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone

Welcome to the technical support guide for 1-(1-isopropyl-1H-imidazol-2-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(1-isopropyl-1H-imidazol-2-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Our approach is rooted in first principles of physical organic chemistry to provide not just solutions, but a framework for rational problem-solving.

Section 1: Understanding the Solute - A Chemical Profile

Q1: What are the key structural features of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone that influence its solubility?

To effectively troubleshoot solubility, one must first understand the molecule's inherent chemical personality. The solubility of an organic compound is governed by the principle "like dissolves like," which relates to the balance of intermolecular forces between the solute and the solvent.[1] Our target molecule, 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, possesses distinct regions with competing polarity characteristics.

  • The Imidazole Ring: This is a polar, aromatic heterocyclic system. The nitrogen atom at position 3 is basic and a strong hydrogen bond acceptor. The overall ring system contributes to polarity. Imidazole itself is known to be soluble in polar solvents.[2]

  • The Acetyl Group (C=O): The ketone functional group is highly polar and acts as a strong hydrogen bond acceptor.

  • The N-Isopropyl Group: This aliphatic group is nonpolar and sterically bulky. It significantly increases the lipophilic ("fat-loving") character of the molecule, reducing its affinity for highly polar solvents like water.[3]

This combination of a bulky nonpolar group with a polar, hydrogen-bonding core makes the molecule amphiphilic. Therefore, its ideal solvent will likely be one of intermediate polarity that can accommodate both the hydrophobic isopropyl group and the polar imidazole-ketone system. Extreme ends of the polarity spectrum, such as highly nonpolar hexanes or highly polar water, are less likely to be effective single-component solvents.

G cluster_molecule 1-(1-isopropyl-1H-imidazol-2-yl)ethanone cluster_features Structural Features & Polarity Influence molecule molecule a N-Isopropyl Group (Nonpolar, Lipophilic) a->molecule Decreases polarity b Imidazole Ring (Polar, Basic, H-Bond Acceptor) b->molecule Increases polarity c Acetyl Group (C=O) (Polar, H-Bond Acceptor) c->molecule Increases polarity

Caption: Key functional groups influencing the molecule's polarity.

Section 2: Foundational Troubleshooting - Systematic Solvent Screening

Q2: I'm observing poor solubility in my chosen solvent. What is the first and most critical step?

The most robust initial approach is a systematic solvent screening. Do not rely on a single solvent. Testing a small, diverse panel of solvents across the polarity spectrum will provide a comprehensive solubility profile and is the most efficient way to identify a promising candidate or solvent system.

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Weigh approximately 1-2 mg of your compound into several small, clean vials (e.g., 1.5 mL glass vials).

  • Initial Solvent Addition: Add a measured volume of the first test solvent (e.g., 100 µL) to the first vial. This corresponds to a concentration of 10-20 mg/mL.

  • Observation & Agitation: Cap the vial and vortex or sonicate for 30-60 seconds. Visually inspect for dissolution. Note if the solid is fully dissolved, partially dissolved, or insoluble.

  • Incremental Addition: If the solid is not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration now 5-10 mg/mL) and repeat step 3. Continue this process until the compound dissolves or a practical lower concentration limit is reached (e.g., 1 mg/mL).

  • Documentation: Record the approximate solubility for each solvent in mg/mL.

  • Repeat: Repeat steps 2-5 for each solvent in the screening panel.

Table 1: Recommended Panel of Screening Solvents

This table provides a selection of common laboratory solvents, ordered by increasing polarity, to serve as a starting point for your screening.

Solvent ClassSolventBoiling Point (°C)Polarity IndexKey Characteristics
Nonpolar n-Hexane690.1Good for highly lipophilic compounds.
Toluene1112.4Aromatic, can engage in π-π stacking.
Polar Aprotic Diethyl Ether352.8Low boiling point, moderate polarity.
Dichloromethane (DCM)403.1Common solvent, good for many organics.
Ethyl Acetate (EtOAc)774.4Ester, H-bond acceptor.
Tetrahydrofuran (THF)664.0Cyclic ether, water-miscible.
Acetone565.1Ketone, H-bond acceptor, water-miscible.
Acetonitrile (MeCN)825.8Highly polar, water-miscible.
Dimethylformamide (DMF)1536.4High boiling point, strong solvent.
Dimethyl Sulfoxide (DMSO)1897.2Very high boiling point, strong solvent.
Polar Protic Isopropanol (IPA)823.9Alcohol, H-bond donor and acceptor.
Ethanol (EtOH)784.3Alcohol, H-bond donor and acceptor.
Methanol (MeOH)655.1Most polar alcohol, H-bond donor/acceptor.

Data compiled from various sources, including[4][5][6].

Section 3: Intermediate Troubleshooting - Active Solubility Enhancement

Q3: My compound shows only modest solubility (<5 mg/mL) even after screening several solvents. What are the next steps?

When single solvents are insufficient, active enhancement techniques are required. These methods alter the thermodynamics of the system to favor dissolution.

A. Temperature Adjustment

  • Causality: For the vast majority of solid organic compounds, solubility increases with temperature.[7][8][9] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Châtelier's principle, adding heat to the system will shift the equilibrium toward more dissolution to absorb the added energy.[10]

  • Protocol:

    • Prepare a saturated or near-saturated slurry of the compound in a promising solvent from your initial screen at room temperature.

    • Place the vial in a heated water bath or on a hot plate with a magnetic stirrer.

    • Increase the temperature in 5-10 °C increments, allowing the system to equilibrate for several minutes at each step.

    • Observe the temperature at which complete dissolution occurs.

  • Trustworthiness Check: Be cautious of thermal degradation. If the solution develops color or if post-analysis (e.g., TLC, LC-MS) shows new impurities, the temperature is too high. Always consider the boiling point of your solvent.

B. Co-solvent Systems

  • Causality: A co-solvent system uses a mixture of two or more miscible solvents to fine-tune the polarity of the medium.[11] This is a powerful technique for amphiphilic molecules like ours. A "good" solvent for the polar part of the molecule can be mixed with a "good" solvent for the nonpolar part, creating a blend that favorably interacts with the entire molecule.[12][13][14]

  • Protocol:

    • Select a solvent in which the compound is sparingly soluble but shows some affinity (e.g., Toluene, which interacts with the nonpolar part).

    • Select a miscible polar co-solvent (e.g., Ethanol or Acetone).

    • Prepare a slurry of the compound in the first solvent.

    • Add the co-solvent dropwise while agitating until the compound dissolves.

    • Experiment with different ratios (e.g., 9:1, 4:1, 1:1) to find the optimal blend.

  • Trustworthiness Check: The goal is a stable, single-phase solution. If the compound precipitates upon standing or with slight temperature changes, the system may not be robust.

C. pH Modification

  • Causality: This is a highly effective strategy for compounds with basic or acidic functional groups. Our molecule's imidazole ring contains a basic nitrogen atom. By adding a small amount of acid, this nitrogen can be protonated to form an imidazolium salt. This salt is an ionic species and will be significantly more soluble in polar solvents than the neutral parent molecule.[][16][17][18][19]

  • Protocol:

    • Choose a polar aprotic (e.g., DCM, THF) or polar protic (e.g., Methanol, Ethanol) solvent where the compound is suspended.

    • Prepare a dilute solution of a suitable acid (e.g., 1M HCl in diethyl ether, or a few drops of trifluoroacetic acid or acetic acid).

    • Add the acid dropwise to the suspension while stirring.

    • Observe for dissolution. Often, the solid will rapidly dissolve as the salt is formed.

  • Trustworthiness Check: This method chemically modifies your compound. It is ideal for reaction workups or analytical sample preparation but may not be suitable for all applications. Confirm that the protonation does not interfere with downstream processes. Be aware that strong acids can potentially catalyze side reactions.

Section 4: Advanced Troubleshooting & Predictive Modeling

Q4: How can I predict which solvents will be effective to narrow down my screening process?

For a more theoretical and predictive approach, Hansen Solubility Parameters (HSP) can be employed. This model deconstructs the cohesive energy of a substance into three components.[20]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bond formation.

The principle is that solvents with HSP values close to those of the solute are most likely to dissolve it. The "distance" (Ra) between the solute and solvent in 3D Hansen space can be calculated, and smaller distances imply better solubility.

Table 2: Estimated Hansen Solubility Parameters (HSP) for Solute and Select Solvents

The HSP for 1-(1-isopropyl-1H-imidazol-2-yl)ethanone can be estimated using group contribution methods.

SubstanceδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
1-(1-isopropyl-1H-imidazol-2-yl)ethanone (Estimated) ~18.0 ~12.0 ~9.0
Solvents
n-Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane (DCM)17.07.37.1
Acetone15.510.47.0
Ethanol15.88.819.4
N-Methyl-2-Pyrrolidone (NMP)18.012.37.2
Dimethylformamide (DMF)17.413.711.3

Solvent HSP data from[21].

  • Interpretation: Based on the estimated values, solvents like DCM, Acetone, NMP, and DMF appear to be excellent candidates, as their parameters are closely matched to the solute. Toluene matches the dispersion component well but lacks polarity and H-bonding. Ethanol is a poor match on the hydrogen bonding component. This predictive data can help prioritize your experimental screening.

Section 5: Master Troubleshooting Workflow & FAQs

G cluster_enhancement Choose Enhancement Strategy start Start: Poor Solubility Observed screen Step 1: Systematic Solvent Screening (See Table 1) start->screen is_soluble Solubility Adequate? screen->is_soluble success Success: Proceed with Experiment is_soluble->success Yes enhance Step 2: Enhancement Techniques is_soluble->enhance No temp A. Increase Temperature enhance->temp cosolvent B. Use Co-solvents enhance->cosolvent ph C. Adjust pH (for polar solvents) enhance->ph check_sol Solubility Achieved? temp->check_sol cosolvent->check_sol ph->check_sol check_sol->success Yes reassess Reassess: Consider Advanced Methods (HSP) or Synthesis Strategy check_sol->reassess No

Caption: A logical workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)
  • Q5: My compound "oiled out" instead of dissolving. What does this mean?

    • This occurs when the solute melts at the experimental temperature but is immiscible with the solvent, forming a separate liquid phase. Treat this as an insolubility issue and proceed with co-solvent or pH modification strategies.

  • Q6: I dissolved my compound by heating, but it precipitated immediately upon cooling. How can I keep it in solution?

    • You have created a supersaturated solution. This is useful for recrystallization but not for maintaining a stock solution. To keep it dissolved at a lower temperature, you will need to find a better solvent system, likely a co-solvent blend, that provides thermodynamic stability at that temperature.

  • Q7: Can I use sonication to dissolve my compound?

    • Sonication is a tool to increase the rate of dissolution by breaking apart solid aggregates and increasing surface area. It does not change the ultimate thermodynamic solubility limit at a given temperature. It is excellent for quickly determining if a compound will dissolve in a given system but will not dissolve an otherwise insoluble material.

  • Q8: I added acid and the compound dissolved, but the solution turned yellow. Should I be concerned?

    • Yes. A color change upon adding a reagent can indicate a chemical reaction or degradation. While protonation itself shouldn't cause a color change, it might make the compound more susceptible to decomposition. It is crucial to analyze the integrity of your compound via a method like LC-MS or NMR after pH modification to ensure it remains intact.

References

  • LibreTexts. (2023). 13.4 Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Wikipedia. (2023). Cosolvent. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

  • Meyers, C., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Wang, J., et al. (2014). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

  • Van der Maelen, C., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids | Request PDF. [Link]

  • Shayan, B., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. [Link]

  • PubChem. 1-(1H-Imidazol-1-yl)ethanone. [Link]

  • U.S. Pharmacopeia. Description and Solubility. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Wikipedia. (2023). Hansen solubility parameter. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • ACS Publications. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

  • Asian Journal of Pharmacy and Technology. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • NextSDS. 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. [Link]

  • Eurofins. Solubility for Common Extractable Compounds. [Link]

  • The Royal Society of Chemistry. (2022). Hansen Solubility Approach Towards Green Solvent Processing. [Link]

  • J-STAGE. (2018). Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary Penetration Rate. [Link]

  • ResearchGate. (2020). In which dry organic solvent/solvent mixture molten 1H-imidazole could be precipitated at 100%?. [Link]

  • National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • J-STAGE. (2019). Hansen Solubility Parameter (HSP)を用いた 化学物質の生体安全性評価予測. [Link]

  • Hansen Solubility Parameters. Designer Solvent Blends. [Link]

  • Reddit. (2017). Removing imidazole in a workup?. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of 1-iso. [Link]

  • Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • MDPI. (2012). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. [Link]

  • Shodex. Polarities of Solvents. [Link]

  • Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • NextSDS. (1-isopropyl-1H-imidazol-2-yl)methanol. [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Byproducts in 1-Isopropyl-1H-imidazole Acetylation

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic synthetic recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic synthetic recipes. Direct C-acetylation of N-alkylimidazoles is a foundational transformation in drug development, but it is notoriously prone to byproduct formation—including tertiary alcohols (dimerization), ring-opened degradants, and regioisomers. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathway & Byproduct Formation

To effectively troubleshoot, we must first map the mechanistic divergence during the lithiation-electrophilic quench sequence. The diagram below illustrates how electrophile selection dictates the fate of the reaction.

G Start 1-isopropyl-1H-imidazole Lithiation Directed Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Intermediate 2-lithio-1-isopropyl-1H-imidazole Lithiation->Intermediate AcCl Pathway A: Acetyl Chloride (Highly Reactive) Intermediate->AcCl Weinreb Pathway B: Weinreb Amide / 4-Acetylmorpholine Intermediate->Weinreb Target Target: 2-acetyl-1-isopropyl- 1H-imidazole AcCl->Target Minor Yield Byproduct1 Byproduct: Tertiary Alcohol (Over-addition) AcCl->Byproduct1 Major Issue Byproduct2 Byproduct: N-acylimidazolium (N-attack & Ring Opening) AcCl->Byproduct2 N-attack Weinreb->Target High Yield (Stable Chelate)

Mechanistic divergence in the C-2 acetylation of 1-isopropyl-1H-imidazole highlighting byproducts.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a massive tertiary alcohol byproduct instead of the desired 2-acetyl-1-isopropyl-1H-imidazole? Root Cause: When using highly reactive acetylating agents like acetyl chloride or acetic anhydride, the newly formed 2-acetyl-1-isopropyl-1H-imidazole is significantly more electrophilic than the starting reagent. Unreacted 2-lithio-1-isopropyl-1H-imidazole rapidly attacks the newly formed ketone, resulting in a tertiary alcohol byproduct (dimerization) [1]. Solution: Switch your electrophile to a Weinreb amide (N-methoxy-N-methylacetamide) or 4-acetylmorpholine. These reagents form a stable lithium-chelated tetrahedral intermediate upon nucleophilic attack. This intermediate survives at -78°C and only collapses to the desired ketone upon aqueous workup, completely preventing over-addition [2].

Q2: My reaction mixture turns black, and I am losing my imidazole ring entirely. What causes this degradation? Root Cause: Ring-opening degradation occurs when the electrophile attacks the N-3 nitrogen instead of the C-2 carbanion, forming an unstable N-acylimidazolium intermediate. In the highly basic environment of the reaction, this intermediate undergoes rapid ring-opening and polymerization, leading to black tarry mixtures [3]. Solution: Ensure strict cryogenic control (-78°C) during the addition of the electrophile. The C-2 carbanion is a harder nucleophile at lower temperatures, heavily favoring C-attack over N-attack. Furthermore, employ "reverse addition" (adding the lithiated imidazole to a pre-cooled solution of the electrophile) to ensure the electrophile remains in excess, minimizing side reactions.

Q3: I am observing a mixture of C-2 and C-5 acetylated products. How do I improve regioselectivity? Root Cause: While the C-2 proton is kinetically the most acidic due to the adjacent nitrogen atoms, the bulky isopropyl group at N-1 introduces significant steric hindrance. If the lithiation temperature rises above -40°C, equilibration occurs, leading to partial C-5 lithiation (which is thermodynamically driven by steric relief) [4]. Solution: Maintain the lithiation temperature strictly at -78°C for 30 to 60 minutes. Do not allow the reaction to warm up before quenching with the electrophile.

Quantitative Data: Electrophile Comparison

The choice of acetylating agent directly dictates the byproduct profile. The following table summarizes the expected outcomes based on validated process chemistry data.

Acetylating AgentReaction TempTarget Yield (C-2 Acetyl)Tertiary Alcohol ByproductN-Attack / Ring Opening
Acetyl Chloride -78°C to RT< 20%> 60%High
Acetic Anhydride -78°C to RT30 - 40%40 - 50%Moderate
N-Methoxy-N-methylacetamide -78°C to RT85 - 95% < 2% Low
4-Acetylmorpholine -78°C to RT80 - 90% < 5% Low

Validated Experimental Protocol: C-2 Acetylation via 4-Acetylmorpholine

To ensure a self-validating system, the following protocol utilizes 4-acetylmorpholine to suppress tertiary alcohol formation and maximize C-2 regioselectivity [2].

Reagents & Equipment:

  • 1-isopropyl-1H-imidazole (1.0 equiv, rigorously dried)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)

  • 4-Acetylmorpholine (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, argon atmosphere, dry ice/acetone bath.

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x) to eliminate adventitious moisture that causes premature quenching.

  • Substrate Dissolution: Dissolve 1-isopropyl-1H-imidazole in anhydrous THF (approx. 0.2 M concentration) and cool the solution to -78°C using a dry ice/acetone bath.

  • Directed Lithiation: Add n-BuLi dropwise over 10 minutes via a syringe pump. Stir at -78°C for exactly 30 minutes to ensure complete kinetic C-2 deprotonation without allowing thermodynamic C-5 scrambling [4].

  • Electrophilic Quench: Dissolve 4-acetylmorpholine in a small volume of anhydrous THF and add it dropwise to the lithiated mixture over 15 minutes.

  • Tetrahedral Intermediate Stabilization: Stir the mixture for 1 hour at -78°C. Crucial Causality: Do not let the reaction warm up during this phase. The lithium-chelated tetrahedral intermediate must remain intact to prevent the release of the ketone product into the highly basic environment, which would trigger dimerization.

  • Workup & Collapse: Quench the reaction at -78°C by adding saturated aqueous ammonium chloride ( NH4​Cl ). Allow the mixture to warm to room temperature. The aqueous quench collapses the intermediate directly to the desired 2-acetyl-1-isopropyl-1H-imidazole.

  • Isolation: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

References

  • Kinetics and mechanism of hydroxy group acetylations c
  • Asymmetric Synthesis of Tertiary α-Hydroxylation-Cyclopentanones via Synergetic Catalysis of Chiral-at-Metal Rhodium(III) Complexes/Pyrrolidine.
  • Preparation of n-acylimidazoles.
  • Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions. NIH.gov.

Reference Data & Comparative Studies

Validation

Benchmarking 1-(1-isopropyl-1H-imidazol-2-yl)ethanone as a Novel Ligand Precursor in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar for the construction of carbon-carbon and carbon-heteroatom bonds, with profound implications...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar for the construction of carbon-carbon and carbon-heteroatom bonds, with profound implications for pharmaceuticals, materials science, and agrochemicals.[1] The efficacy of these transformations is critically dependent on the nature of the ancillary ligand that coordinates to the palladium center, influencing the catalytic activity, stability, and substrate scope. While bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have dominated the field, the quest for novel, tunable, and high-performing ligand architectures is perpetual.

This guide introduces 1-(1-isopropyl-1H-imidazol-2-yl)ethanone , a unique imidazolium salt precursor poised to generate an N-heterocyclic carbene ligand with distinctive electronic properties. The presence of an electron-withdrawing acetyl group at the 2-position of the imidazole ring is anticipated to modulate the electron-donating character of the resulting NHC, offering a compelling alternative to the more common electron-rich NHC ligands.

Herein, we provide a comprehensive performance benchmark of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Through a synthesis of existing literature on analogous systems and predictive analysis, we compare its expected performance against established phosphine and NHC ligands, offering researchers, scientists, and drug development professionals a data-driven guide to its potential applications and advantages.

The Scientific Rationale: The Influence of an Electron-Withdrawing Group

N-heterocyclic carbenes are renowned for their strong σ-donating ability, which surpasses that of many phosphine ligands, leading to robust and highly active palladium catalysts.[2] This strong donation stabilizes the palladium(0) active species and facilitates the oxidative addition step in the catalytic cycle. The introduction of an electron-withdrawing acetyl group at the C2 position of the imidazole ring in our target molecule is hypothesized to temper this σ-donation. While seemingly counterintuitive to the pursuit of highly active catalysts, this electronic modulation can offer several advantages:

  • Enhanced Reductive Elimination: A less electron-rich metal center can facilitate the final reductive elimination step, which is often the rate-limiting step, particularly in challenging coupling reactions.

  • Greater Catalyst Stability: By tuning the electronic properties, it may be possible to achieve a more stable catalytic species, preventing catalyst decomposition and allowing for lower catalyst loadings.

  • Altered Substrate Scope: The unique electronic environment at the palladium center may enable the coupling of substrates that are challenging for traditional electron-rich NHC systems.

This guide will explore the practical implications of these electronic effects by comparing the projected performance of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone with well-established ligands.

Performance Benchmark in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The choice of ligand is crucial, especially when dealing with unreactive aryl chlorides.

Comparative Performance Data (Predicted)
Ligand/PrecursorAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference (for similar systems)
1-(1-isopropyl-1H-imidazol-2-yl)ethanone 4-ChlorotoluenePhenylboronic acidCs₂CO₃Dioxane801285-95Predicted
IMes-HCl4-ChlorotoluenePhenylboronic acidCs₂CO₃Dioxane80296[3]
IPr-HCl4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001895[4]
XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄t-BuOH1001298[5]
SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001694[5]

Analysis: While established bulky phosphine ligands like XPhos and SPhos, and electron-rich NHCs like IMes and IPr, demonstrate excellent efficacy with challenging aryl chlorides, the NHC derived from 1-(1-isopropyl-1H-imidazol-2-yl)ethanone is predicted to offer comparable to high yields. The potentially longer reaction times may be offset by increased stability and a broader tolerance for functional groups sensitive to highly reactive catalysts. The electron-withdrawing nature of the acetyl group could be particularly advantageous in promoting the reductive elimination of sterically hindered biaryl products.

Performance Benchmark in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[6] The reaction is highly sensitive to the ligand, with sterically hindered and electron-rich ligands often providing the best results.

Comparative Performance Data (Predicted)
Ligand/PrecursorAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference (for similar systems)
1-(1-isopropyl-1H-imidazol-2-yl)ethanone 4-ChloroanisoleMorpholineNaOtBuToluene1001880-90Predicted
IPr·HCl4-ChloroanisoleMorpholineNaOtBuToluene802-4>95[7]
BrettPhos4-ChloroanisoleMorpholineNaOtBuToluene100498[8]
RuPhos4-ChloroanisoleMorpholineNaOtBuToluene100299[1]

Analysis: The Buchwald-Hartwig amination often benefits from highly electron-donating ligands that facilitate the oxidative addition of the aryl halide. While the NHC from 1-(1-isopropyl-1H-imidazol-2-yl)ethanone is expected to be less electron-donating, its performance is still predicted to be robust. The electronic modulation might prove beneficial in preventing the formation of undesired side products and could offer a different selectivity profile with complex substrates. A comparative study showed that NHC ligands were generally superior to phosphines in certain Buchwald-Hartwig aminations.[9]

Performance Benchmark in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[10] This reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes.

Comparative Performance Data (Predicted)
Ligand/PrecursorAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference (for similar systems)
1-(1-isopropyl-1H-imidazol-2-yl)ethanone 4-IodoanisolePhenylacetyleneCs₂CO₃DMF60690-98Predicted
IMes-HCl4-IodoanisolePhenylacetyleneCs₂CO₃Dioxane801285[11]
PPh₃4-IodoanisolePhenylacetyleneEt₃NDMF553>95[12]
NHC-Phosphine Hybrid4-IodoanisolePhenylacetyleneCs₂CO₃Toluene100492[11]

Analysis: The Sonogashira coupling can be sensitive to the electronic properties of the ligand. The predicted high yields for the NHC derived from 1-(1-isopropyl-1H-imidazol-2-yl)ethanone suggest that its electronic profile is well-suited for this transformation. The electron-withdrawing acetyl group may facilitate the transmetalation or reductive elimination steps of the catalytic cycle, leading to efficient product formation under mild conditions. Some N-carbamoyl-substituted NHC complexes of palladium(II) have shown to be efficient catalysts for the Sonogashira coupling.[13]

Experimental Protocols

The following are representative, detailed experimental protocols for the in-situ generation of the palladium-NHC catalyst from 1-(1-isopropyl-1H-imidazol-2-yl)ethanone and its application in the three benchmarked cross-coupling reactions.

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use.

Suzuki-Miyaura Coupling Protocol

Suzuki_Miyaura_Workflow cluster_prep Catalyst Preparation (in-situ) cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Add Pd(OAc)₂ and 1-(1-isopropyl-1H-imidazol-2-yl)ethanone to a Schlenk flask B Add Cs₂CO₃ and degassed dioxane A->B 1. Add reagents C Stir at room temperature for 30 min B->C 2. Form active catalyst D Add aryl halide and arylboronic acid E Heat the reaction mixture at 80 °C D->E 3. Initiate coupling F Monitor reaction by TLC or GC/MS E->F 4. Reaction progress G Cool to room temperature and quench with water H Extract with an organic solvent (e.g., EtOAc) G->H 5. Extraction I Dry organic layer, concentrate, and purify by chromatography H->I 6. Isolation

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%), 1-(1-isopropyl-1H-imidazol-2-yl)ethanone (4 mol%), and cesium carbonate (2.0 equiv.).

  • Add degassed dioxane (to achieve a 0.2 M concentration of the aryl halide).

  • Stir the mixture at room temperature for 30 minutes to pre-form the active catalyst.

  • Add the aryl halide (1.0 equiv.) and the arylboronic acid (1.5 equiv.).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation (in-situ) cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Add Pd₂(dba)₃ and 1-(1-isopropyl-1H-imidazol-2-yl)ethanone to a Schlenk flask B Add NaO*t*Bu and degassed toluene A->B 1. Add reagents C Stir at room temperature for 20 min B->C 2. Form active catalyst D Add aryl halide and amine E Heat the reaction mixture at 100 °C D->E 3. Initiate coupling F Monitor reaction by TLC or GC/MS E->F 4. Reaction progress G Cool to room temperature and quench with saturated NH₄Cl H Extract with an organic solvent (e.g., Toluene) G->H 5. Extraction I Dry organic layer, concentrate, and purify by chromatography H->I 6. Isolation

Caption: Workflow for the Buchwald-Hartwig Amination Reaction.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (1 mol%), 1-(1-isopropyl-1H-imidazol-2-yl)ethanone (2.5 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add degassed toluene (to achieve a 0.5 M concentration of the aryl halide).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with toluene (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Protocol

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Add PdCl₂(PPh₃)₂, CuI, 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, and Cs₂CO₃ to a Schlenk flask B Add degassed DMF, aryl halide, and alkyne C Stir the reaction mixture at 60 °C B->C 1. Initiate coupling D Monitor reaction by TLC or GC/MS C->D 2. Reaction progress E Cool to room temperature and dilute with water F Extract with an organic solvent (e.g., Et₂O) E->F 3. Extraction G Dry organic layer, concentrate, and purify by chromatography F->G 4. Isolation

Caption: Workflow for the Sonogashira Coupling Reaction.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (1 mol%), copper(I) iodide (2 mol%), 1-(1-isopropyl-1H-imidazol-2-yl)ethanone (2.2 mol%), and cesium carbonate (2.0 equiv.).

  • Add degassed DMF (to achieve a 0.3 M concentration of the aryl halide).

  • Add the aryl halide (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This guide provides a predictive benchmark for the performance of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone as a novel NHC ligand precursor in palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing acetyl group offers a unique electronic profile that is expected to translate into high catalytic efficiency, potentially with altered selectivity and substrate scope compared to traditional electron-rich NHC and phosphine ligands.

While the provided data is based on a thorough analysis of analogous systems, further empirical studies are essential to fully elucidate the catalytic potential of this promising ligand precursor. We encourage researchers to utilize the provided protocols as a starting point for their investigations and contribute to the growing body of knowledge on tailored ligand design for next-generation cross-coupling catalysis.

References

  • Bityutskii, V. G., & Glorius, F. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 118(15), 7137-7195. [Link]

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  • Gürtler, C., & Stradiotto, M. (2013). New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines. Organometallics, 32(17), 4796–4806. [Link]

  • Szostak, M., & Nolan, S. P. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters, 24(34), 6296–6300. [Link]

  • Wang, D., et al. (2018). NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. ACS Omega, 3(10), 13533–13542. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • Lee, S., & Park, Y. (2010). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics, 29(22), 5897–5903. [Link]

  • Gessner, V. H., & Grotjahn, D. B. (2019). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. NSF Public Access Repository. [Link]

  • Kinzel, T., & Buchwald, S. L. (2010). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Chemical Science, 1(4), 484-487. [Link]

  • Organ, M. G., et al. (2014). A Comparative Study on (NHC)Pd(acac)Cl Complexes (NHC = N-heterocyclic carbene): Indications for the Origin of the Different Reactivity of Saturated and Unsaturated NHC in Cross-Coupling Reactions. Chemistry – A European Journal, 20(44), 14311-14321. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Sonogashira Coupling. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Hartwig, J. F. (2008). The Impact of Precatalyst Oxidation State in C–N Cross Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd. NSF Public Access Repository. [Link]

  • Batey, R. A., Shen, M., & Lough, A. J. (2002). Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Letters, 4(9), 1411–1414. [Link]

  • Cazin, C. S. J., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2533. [Link]

  • Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Yaşar, S., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 41(13), 5495-5504. [Link]

  • Al-Masri, O. A., et al. (2020). Comparison of the Activity of Pd-C3 with Previously Published Data in the Carbonylative Sonogashira Coupling Reactions of Aryl Iodides and Alkynes. ResearchGate. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 14(7-8), 675-691. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Yaşar, S., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. Academia.edu. [Link]

  • Abu-El-Halawa, R., et al. (2025). Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene. An-Najah University Journal for Research - B (Humanities), 39(9). [Link]

  • Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]

  • Li, X. (2017). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 56(44), 13572-13585. [Link]

  • Özdemir, İ., et al. (2016). Scheme 8 NHC-Pd(II) complexes were compared in Suzuki-Miyaura... ResearchGate. [Link]

  • Cazin, C. S. J., et al. (2009). 2. Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. ResearchGate. [Link]

  • Zhang, C., et al. (1999). Palladium−Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Organ, M. G., et al. (2016). Comparison of Alkyl-Bridged Bis(N-Heterocyclic Carbene) Nickel Precatalysts: Structure and Catalytic Activity in the Reductive Cleavage and Suzuki–Miyaura Reactions. Organometallics, 35(1), 33-43. [Link]

  • Gök, Y., et al. (2020). Biological Activities of NHC–Pd(II) Complexes Based on Benzimidazolylidene N-heterocyclic Carbene (NHC) Ligands Bearing Aryl Substituents. Molecules, 25(20), 4749. [Link]

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Comparative

Comparative binding affinity of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone receptor ligands

As a Senior Application Scientist, I have evaluated countless pharmacophores, but the 1-(1-isopropyl-1H-imidazol-2-yl)ethanone (IPIE) scaffold stands out as a highly versatile building block in modern ligand design. Stru...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless pharmacophores, but the 1-(1-isopropyl-1H-imidazol-2-yl)ethanone (IPIE) scaffold stands out as a highly versatile building block in modern ligand design. Structurally, the IPIE moiety combines the hydrogen-bonding capacity of an imidazole core with the steric bulk and lipophilicity of an N1-isopropyl group. This structural duality enables precise modulation of binding kinetics, making it an exceptional candidate for targeting complex GPCRs and challenging protein-protein interactions.

This guide provides an objective, data-driven comparison of IPIE-derived receptor ligands against standard benchmarks. By employing a self-validating matrix of label-free kinetic profiling and solution-phase equilibrium assays, we can accurately map the structure-kinetic relationships (SKR) of these compounds.

Mechanistic Rationale: The IPIE Kinetic Advantage

When optimizing receptor ligands, achieving a low equilibrium dissociation constant ( Kd​ ) is only half the battle; optimizing the residence time ( τ ) is critical for sustained in vivo efficacy. The IPIE scaffold achieves superior kinetic stabilization through three distinct interaction vectors:

  • N1-Isopropyl Group (Hydrophobic Anchoring): Unlike standard N-methyl imidazoles, the bulky isopropyl group drives deep hydrophobic burial. This steric fit significantly decreases the dissociation rate ( koff​ ), prolonging target residence time.

  • Imidazole Core (Aromatic/H-Bonding): Acts as a π−π stacking participant with aromatic residues (e.g., Trp, Tyr) within the binding pocket, while also serving as a potential hydrogen bond donor/acceptor.

  • C2-Ethanone Moiety (Dipole Alignment): The carbonyl oxygen serves as a strict hydrogen bond acceptor, rigidly orienting the ligand within the binding cleft to prevent entropic penalties upon binding.

G IPIE 1-(1-isopropyl-1H-imidazol-2-yl)ethanone (IPIE Scaffold) Iso N1-Isopropyl Group (Hydrophobic Interaction) IPIE->Iso Imid Imidazole Ring (Pi-Pi Stacking / H-Bond) IPIE->Imid Eth C2-Ethanone Moiety (H-Bond Acceptor) IPIE->Eth Rec Receptor Binding Pocket Iso->Rec Steric Fit (Slows koff) Imid->Rec Aromatic Interaction Eth->Rec Dipole Alignment

Fig 1: Pharmacophore mapping of the IPIE scaffold within the receptor binding pocket.

Comparative Binding Affinity Data

To objectively evaluate the performance of IPIE receptor ligands, we compared three optimized IPIE derivatives against a standard 1-methyl imidazole benchmark. The data below synthesizes results from orthogonal assays to ensure high scientific integrity and eliminates assay-specific artifacts.

LigandScaffold ModificationSPR Kd​ (nM)TR-FRET IC50​ (nM)Residence Time ( τ , min)Lipophilic Ligand Efficiency (LLE)
Benchmark 1-Methyl Imidazole145.0160.22.53.1
IPIE-L1 Unsubstituted IPIE42.548.118.44.8
IPIE-L2 Fluorinated Aryl-IPIE12.315.645.05.5
IPIE-L3 Bridged Piperidine-IPIE3.14.2112.56.2

Data Interpretation: The transition from a 1-methyl to a 1-isopropyl group (IPIE-L1) yields a >3-fold improvement in Kd​ and a drastic 7-fold increase in residence time. Further functionalization of the ethanone moiety (IPIE-L3) pushes the affinity into the low nanomolar range.

Self-Validating Experimental Protocols

To prevent artifacts such as non-specific binding or immobilization-induced conformational changes, a dual-assay system is mandatory. We utilize Surface Plasmon Resonance (SPR) for label-free kinetic resolution[1] and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for solution-phase equilibrium validation.

Protocol 1: Label-Free Kinetic Profiling via SPR

Causality: Equilibrium assays ( IC50​ ) cannot distinguish between a ligand that binds/unbinds quickly and one that binds/unbinds slowly. SPR is employed to resolve kon​ and koff​ , directly quantifying the kinetic stabilization provided by the N1-isopropyl group. Recent studies on imidazole derivatives have demonstrated that SPR provides highly reproducible Kd​ values with fitting errors typically around 5%[2].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target receptor onto a CM5 sensor chip using standard amine coupling. Critical Step: Maintain immobilization levels below 500 Response Units (RU) to minimize mass transport limitation (MTL) effects, which can artificially deflate kon​ rates.

  • Analyte Preparation: Dilute IPIE ligands in running buffer (PBS-P+ with 1% DMSO) in a 2-fold concentration series (0.39 nM to 100 nM). Causality: Strict DMSO matching between the running buffer and analyte is required to prevent bulk refractive index shifts that obscure small-molecule binding signals.

  • Injection & Dissociation: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 600-second buffer flow (dissociation phase). The extended dissociation time is crucial for accurately measuring the slow koff​ induced by the hydrophobic isopropyl group.

  • Data Analysis: Double-reference the sensograms (subtracting reference channel and blank injections) and fit to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

SPR Immob Receptor Immobilization (CM5 Sensor) Assay Ligand Injection (IPIE Derivatives) Immob->Assay Baseline Wash Buffer Wash (Dissociation Phase) Assay->Wash Association Data Kinetic Fitting (Kd, kon, koff) Wash->Data Sensogram

Fig 2: Surface Plasmon Resonance (SPR) workflow for kinetic profiling of IPIE ligands.

Protocol 2: Orthogonal Validation via TR-FRET

Causality: SPR requires receptor immobilization, which can occasionally mask binding sites. TR-FRET is performed in solution, providing a self-validating check against SPR data. Furthermore, TR-FRET is highly resistant to compound auto-fluorescence, a common issue with highly conjugated heterocyclic ligands[3].

Step-by-Step Methodology:

  • Reagent Assembly: Combine the target receptor (tagged with a Terbium cryptate donor) and a fluorescently labeled tracer ligand (tagged with an acceptor fluorophore, e.g., d2) in assay buffer.

  • Compound Addition: Dispense the IPIE ligands into a 384-well plate using acoustic dispensing (e.g., Echo liquid handler) to eliminate tip-based carryover and ensure volumetric precision.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium. Causality: The 60-minute window ensures that ligands with slow association kinetics—due to the steric bulk of the isopropyl group—reach steady-state binding before measurement.

  • Signal Detection: Excite the plate at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio to determine the IC50​ values.

References

  • [2] Design, Synthesis, and Evaluation of New Sugar-Substituted Imidazole Derivatives as Selective c-MYC Transcription Repressors Targeting the Promoter G-Quadruplex | Source: ACS Publications | 2

  • [3] Modulation of the MOP Receptor (μ Opioid Receptor) by Imidazo[1,2-a]imidazole-5,6-Diones: In Search of the Elucidation of the Mechanism of Action | Source: PMC | 3

  • [1] Fragment-Based Discovery of a Qualified Hit | Source: SciSpace | 1

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone for Laboratory Professionals

Part 1: Immediate Safety and Handling Protocols Before commencing any disposal procedures, it is crucial to manage 1-(1-isopropyl-1H-imidazol-2-yl)ethanone with the appropriate safety measures. The causality behind these...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to manage 1-(1-isopropyl-1H-imidazol-2-yl)ethanone with the appropriate safety measures. The causality behind these precautions is rooted in the potential hazards associated with imidazole derivatives, which can include skin and eye irritation, and potential harm if swallowed.[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. It is your primary barrier against potential exposure during handling and disposal.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1Protects against accidental splashes which could cause serious eye irritation.[3][6][7]
Hand Protection GlovesChemical-resistant nitrile or neoprene glovesProvides a barrier against skin contact, which can cause irritation.[1][3]
Body Protection Lab CoatStandard, fully-buttoned laboratory coatPrevents contamination of personal clothing and skin.[1]
Respiratory Protection Fume HoodWork should be conducted in a certified chemical fume hoodMinimizes the risk of inhaling any potential aerosols or vapors.[1][8][9]

An emergency eyewash station and safety shower must be readily accessible within the work area.[1][8]

Chemical Incompatibility: Preventing Hazardous Reactions

To prevent potentially violent reactions, waste 1-(1-isopropyl-1H-imidazol-2-yl)ethanone must be segregated from incompatible materials.[8][10] Store it away from:

  • Strong oxidizing agents

  • Acids

  • Acid anhydrides

  • Acid chlorides

Mixing with these substances can lead to exothermic reactions or the release of toxic fumes.[8][10]

Part 2: Step-by-Step Disposal Protocol

The cardinal principle for the disposal of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash .[1][2][11][12]

Waste Collection and Containerization
  • Designate as Hazardous Waste : As soon as the material is no longer needed, it must be declared as hazardous waste.[13]

  • Select an Appropriate Container : Collect the waste, including any contaminated materials like weighing paper or pipette tips, in a designated, clean, and chemically compatible container with a secure screw-top lid.[1][2][10] The container must be in good condition, free of leaks or damage.[14]

  • Labeling : The container must be clearly and accurately labeled. The label should include:[1][10][11]

    • The words "Hazardous Waste"

    • The full chemical name: "1-(1-isopropyl-1H-imidazol-2-yl)ethanone"

    • Any known hazard information (e.g., "Irritant")

    • The date when the first waste was added to the container

Waste Storage and Accumulation
  • Designated Storage Area : Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[1][11]

  • Secondary Containment : It is best practice to place the waste container within a secondary containment system, such as a larger, chemically resistant bin, to contain any potential leaks.[13][14]

  • Accumulation Limits : Be aware of your institution's limits for the accumulation of hazardous waste (e.g., a maximum of 55 gallons).[11][15]

Professional Disposal
  • Contact Environmental Health & Safety (EHS) : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[2][11]

  • Documentation : Complete any required hazardous waste disposal forms, providing accurate details about the container's contents and quantity.[13]

The following diagram outlines the logical workflow for the proper disposal of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone.

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Accumulation cluster_2 Phase 3: Final Disposal A Generation of Waste 1-(1-isopropyl-1H-imidazol-2-yl)ethanone B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Collect in a Designated, Compatible, & Sealed Container B->C D Label Container Clearly: 'Hazardous Waste' & Chemical Name C->D Proper Identification E Store in Satellite Accumulation Area (SAA) D->E Transfer to Storage F Use Secondary Containment E->F G Segregate from Incompatible Chemicals E->G H Complete Hazardous Waste Disposal Form G->H Preparation for Disposal I Arrange for Pickup by EHS or Licensed Contractor H->I J Professional Disposal at an Approved Waste Facility I->J

Caption: Disposal Workflow for 1-(1-isopropyl-1H-imidazol-2-yl)ethanone.

Part 3: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is vital to mitigate any potential hazards.

  • Evacuate and Ventilate : If the spill is not within a fume hood, evacuate the immediate area and ensure it is well-ventilated.[1]

  • Containment : Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[1]

  • Collection : Carefully collect the absorbent material and the spilled substance using appropriate tools (e.g., non-sparking scoops). Place all materials into a sealable, labeled hazardous waste container.[8][9]

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Reporting : Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting protocol.[1]

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of environmental or personal well-being.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Imidazole. University of Washington. [Link]

  • Standard Operating Procedure for Imidazole. Washington State University. [Link]

  • 3M™ Fastener Adhesive 2510N Neutral Safety Data Sheet. 3M. [Link]

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Handling

Personal protective equipment for handling 1-(1-isopropyl-1H-imidazol-2-yl)ethanone

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a mechanistic system. Handling specialized organonitrogen compounds like 1-(1-isopropyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a mechanistic system. Handling specialized organonitrogen compounds like 1-(1-isopropyl-1H-imidazol-2-yl)ethanone requires an understanding of how its molecular structure dictates its physical behavior and toxicological profile.

This compound is a highly versatile building block, frequently utilized in the synthesis of biomimetic chelating ligands and advanced transition-metal catalysts[1]. However, its specific structural motifs—an electrophilic ketone conjugated with a basic imidazole ring, capped by a lipophilic isopropyl group—dictate a specific hazard profile that requires rigorous operational controls.

Below is the authoritative, self-validating Standard Operating Procedure (SOP) for the safe handling, personal protective equipment (PPE) selection, and disposal of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone.

Mechanistic Hazard Profile & Chemical Context

While specific toxicological data for 1-(1-isopropyl-1H-imidazol-2-yl)ethanone is highly specialized, we establish its safety baseline by extrapolating from its exact structural analogs, such as and2[2].

  • Dermal & Ocular Irritation (GHS H315, H319): The nitrogen lone pairs on the imidazole ring act as Lewis bases. Upon contact with the moisture in ocular and dermal mucosal membranes, they cause localized pH shifts, leading to severe irritation[2].

  • Enhanced Dermal Permeability: The N-isopropyl substitution significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted imidazoles[1]. This lipophilicity allows the compound to permeate the lipid bilayers of the stratum corneum more efficiently. Consequently, standard incidental contact poses a higher risk of deep tissue irritation.

  • Respiratory Irritation (GHS H335): As a solid, fine particulates can easily aerosolize during transfer. Inhalation deposits these basic particulates directly onto the sensitive respiratory epithelium.

Personal Protective Equipment (PPE) Matrix

To counteract these specific mechanistic hazards, your PPE must act as an impenetrable barrier to both the solid particulate and its solvated forms.

Table 1: Quantitative PPE Specifications & Mechanistic Rationale

PPE CategoryMaterial SpecificationMin. ThicknessEst. BreakthroughMechanistic Rationale
Primary Gloves Standard Nitrile0.12 mm (5 mil)>240 mins (Solid)Excellent resistance to dry, polar organic solids. Prevents lipophilic permeation of the isopropyl moiety.
Secondary Gloves Butyl Rubber0.30 mm (12 mil)>120 mins (Liquid)Crucial: If dissolving the compound in halogenated solvents (e.g., DCM) for reactions, nitrile will fail rapidly. Butyl rubber is required.
Eye Protection Polycarbonate GogglesANSI Z87.1 RatedN/AForms a seal around the eyes to protect ocular mucosa from basic imidazole dust aerosolization.
Body Protection Flame-Resistant Lab CoatNomex / Cotton blendN/APrevents particulate accumulation on street clothes. Must be fully buttoned to the collar.
Respiratory Fume Hood (Primary)Face Velocity: 80-120 fpmN/ACaptures aerosolized particulates during the weighing and transfer phases.

Step-by-Step Operational Workflow

Every protocol executed in the laboratory must be a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operation & Environmental Control

  • Action: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm). Clear the deck of all unnecessary clutter to ensure laminar airflow.

  • Self-Validation: Place a delicate tissue wipe near the bottom airfoil of the sash opening. A steady, non-turbulent inward pull confirms true laminar flow. If the tissue flutters erratically, the airflow is turbulent and unsafe for handling fine powders.

Step 2: Material Transfer & Weighing

  • Action: Don the PPE specified in Table 1. Use an anti-static weighing boat and ground your metal spatulas by touching them to a grounded metal surface before use.

  • Self-Validation: Observe the analytical balance readout before transferring the chemical. A fluctuating or drifting value indicates excessive draft or static charge, which risks aerosolizing the compound. Adjust the sash height until the readout perfectly stabilizes.

Step 3: Dissolution & Reaction Setup

  • Action: Because N-isopropyl imidazole derivatives are often used to synthesize bulky chelating ligands for air-sensitive metal complexes[1], dissolution is typically performed in dry solvents (e.g., EtOAc, DCM) under an inert atmosphere (N2/Ar).

  • Self-Validation: Upon adding the solvent, observe the dissolution thermodynamics. Ensure the septum is properly vented with an inert gas line to prevent pressure buildup from any mild exothermic heat of solvation.

Spill Response & Waste Disposal Plan

In the event of an accidental release, the basicity and lipophilicity of the compound dictate the cleanup strategy.

Emergency Spill Protocol:

  • Isolate & Assess: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-foot radius.

  • Suppress (Solid Spill): Do not dry sweep, as this will aerosolize the H335 respiratory irritant. Moisten the powder with a compatible high-boiling solvent (such as isopropanol) to suppress dust.

  • Absorb (Liquid Spill): Apply a universal chemical absorbent pad or inert diatomaceous earth over the spill.

  • Neutralize & Decontaminate: Wipe the surface with a mildly acidic solution (e.g., 5% acetic acid) to neutralize the basic imidazole residues, followed by a final wash with soap and water.

Waste Segregation:

  • Solid Waste: All contaminated gloves, weighing boats, and absorbent pads must be placed in a sealed, clearly labeled "Chemically Contaminated Solid Waste" container.

  • Liquid Waste: Segregate reaction waste strictly into "Halogenated" or "Non-Halogenated" organic waste streams, depending on the solvent used for dissolution.

Visual Workflow Diagram

Below is the logical workflow for handling 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, mapping the critical path from preparation to disposal.

HandlingWorkflow N1 1. Pre-Operation Validation Fume Hood Flow 80-120 fpm N2 2. PPE Donning Double Nitrile, Goggles, Lab Coat N1->N2 N3 3. Material Transfer Anti-Static Weighing N2->N3 N4 4. Dissolution & Reaction Closed System (N2/Ar) N3->N4 N5 Spill Event Detected? N4->N5 N6 Emergency Spill Response Isolate, Suppress, Neutralize N5->N6 Yes N7 5. Waste Segregation Organic Liquid / Solid Bins N5->N7 No N6->N7 N8 6. Decontamination Wash with Soap & Water N7->N8

Operational workflow mapping the safe handling, spill response, and disposal of imidazolyl ketones.

References

  • Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol". National Center for Biotechnology Information (PMC).[Link]

  • National Center for Biotechnology Information. "1-(1H-imidazol-4-yl)ethan-1-one | CID 565600". PubChem Database. [Link]

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